molecular formula C15H22N2O4S B2949589 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide CAS No. 899979-55-6

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Cat. No.: B2949589
CAS No.: 899979-55-6
M. Wt: 326.41
InChI Key: IXQLXVIXQMVJOC-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core structure, which is a common scaffold in medicinal chemistry. This molecule integrates a 4-methoxybenzamide group linked via a sulfonyl-ethyl chain to a piperidine ring. The piperidine ring is a privileged structure in pharmacology, often contributing to molecular recognition and bioavailability . The sulfonyl group can act as a key linker, influencing the compound's conformation and electronic properties . Compounds with benzamide and piperidine motifs have demonstrated a range of biological activities in research settings. For instance, similar molecules are investigated for their potential interactions with ion channels, such as sodium channels, which are critical in neuronal signaling . Other benzamide derivatives are studied for their binding affinities to various receptors or as intermediates in the synthesis of more complex chemical entities . The specific research applications of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide are still being explored. It serves as a valuable building block for researchers in drug discovery and chemical biology, who are investigating structure-activity relationships (SAR) of sulfonyl-linked neuroactive compounds. This product is intended for laboratory research purposes by qualified personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

4-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-7-5-13(6-8-14)15(18)16-9-12-22(19,20)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLXVIXQMVJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a well-established, plausible synthetic route and predicts its chemical and spectral properties based on analogous structures and foundational chemical principles.

Molecular Structure and Chemical Properties

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a molecule that incorporates three key structural motifs: a 4-methoxybenzamide group, an ethyl linker, and a piperidine-1-sulfonamide moiety. The interplay of these components is expected to define its physicochemical properties and potential biological activity.

The 4-methoxybenzoyl group is a common feature in many biologically active compounds, often influencing receptor binding and metabolic stability. The sulfonamide group is a well-known pharmacophore present in a wide array of drugs, including antibacterial agents and diuretics.[1] The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, can significantly impact a molecule's solubility, lipophilicity, and pharmacokinetic profile.[2]

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
Molecular Formula C₁₅H₂₂N₂O₄SBased on chemical structure
Molecular Weight 326.41 g/mol Based on chemical structure
Appearance White to off-white solidBased on similar benzamide and sulfonamide compounds[3]
Solubility Likely soluble in organic solvents like DCM, THF, and alcohols; limited solubility in water.General solubility of N-acyl sulfonamides and benzamides.
pKa The sulfonamide NH is expected to be weakly acidic.The acidity of N-aryl sulfonamides is a known characteristic.[4][5]

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Caption: Chemical Structure of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Proposed Synthesis Workflow

The synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide can be logically approached through a two-step process. The first step involves the synthesis of the key intermediate, 2-(piperidine-1-sulfonyl)ethan-1-amine. The second step is the acylation of this amine with 4-methoxybenzoyl chloride to form the final product.

G cluster_0 Step 1: Synthesis of 2-(piperidine-1-sulfonyl)ethan-1-amine cluster_1 Step 2: Amide Coupling Piperidine Piperidine Reaction1 Sulfonamide Formation Piperidine->Reaction1 2-aminoethanesulfonyl chloride Intermediate Intermediate Reaction1->Intermediate 2-(piperidine-1-sulfonyl)ethan-1-amine Reaction2 Acylation Intermediate->Reaction2 4-methoxybenzoyl chloride FinalProduct FinalProduct Reaction2->FinalProduct 4-methoxy-N-[2-(piperidine-1- sulfonyl)ethyl]benzamide

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

Safety Precaution: Acyl chlorides and sulfonyl chlorides are corrosive and react violently with water.[6][7] All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[6][8]

Step 1: Synthesis of 2-(piperidine-1-sulfonyl)ethan-1-amine

This protocol is adapted from general procedures for the synthesis of N-substituted sulfonamides.[9][10]

  • Materials:

    • Piperidine

    • 2-Aminoethanesulfonyl chloride hydrochloride

    • Triethylamine (TEA) or another suitable base

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-aminoethanesulfonyl chloride hydrochloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(piperidine-1-sulfonyl)ethan-1-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

This protocol is based on the well-established Schotten-Baumann reaction for amide synthesis.[11][12]

  • Materials:

    • 2-(piperidine-1-sulfonyl)ethan-1-amine (from Step 1)

    • 4-Methoxybenzoyl chloride

    • Triethylamine (TEA) or pyridine

    • Anhydrous dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(piperidine-1-sulfonyl)ethan-1-amine (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product into DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[13][14]

Predicted Spectral Properties

The following spectral properties are predicted based on the analysis of similar compounds found in the literature.[3][15]

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the protons on the 4-methoxyphenyl ring.

  • Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the -OCH₃ group.

  • Amide Proton: A broad singlet or triplet (depending on coupling) for the -NH- proton, likely in the range of δ 6.0-8.5 ppm.

  • Ethyl Linker Protons: Two multiplets corresponding to the two -CH₂- groups of the ethyl linker. The -CH₂- adjacent to the sulfonamide will likely be downfield from the -CH₂- adjacent to the amide nitrogen.

  • Piperidine Protons: A series of multiplets in the upfield region (typically δ 1.4-3.5 ppm) corresponding to the protons on the piperidine ring.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the amide carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm), including the carbon attached to the methoxy group at a lower field.

  • Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ carbon.

  • Ethyl Linker Carbons: Two signals for the -CH₂- carbons of the ethyl linker.

  • Piperidine Carbons: Signals in the aliphatic region corresponding to the carbons of the piperidine ring.

Infrared (IR) Spectroscopy
  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

  • C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.

  • S=O Stretch: Two strong absorption bands for the sulfonyl group (asymmetric and symmetric stretching) in the ranges of 1317-1344 cm⁻¹ and 1147-1187 cm⁻¹, respectively.[16]

  • C-O Stretch: An absorption band for the aryl ether C-O bond.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (326.41 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond, the sulfonamide bond, and fragmentation of the piperidine ring.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. By leveraging established synthetic methodologies for amide and sulfonamide bond formation, a reliable pathway to this target molecule is proposed. The predicted physicochemical and spectral properties, based on extensive analysis of analogous structures, offer a valuable reference for researchers undertaking the synthesis and characterization of this and related compounds. The information presented herein is intended to empower researchers and drug development professionals in their exploration of novel chemical entities with potential therapeutic applications.

References

  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Acylsulfonamides.
  • BenchChem. (2025). Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide: An Experimental Protocol.
  • Genc, N., et al. (2021).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Merck. (2025). Safety Data Sheet.
  • Supporting Information for an unspecified article, providing NMR data for various benzamide deriv
  • Harikrishna, K., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Katritzky, A. R., et al. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
  • SpectraBase. (n.d.). benzamide, N-(4-methoxyphenyl)-2-[[3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl]amino]- - Optional[13C NMR] - Chemical Shifts.
  • Ali, M. M., et al. (2011). N-(4-Chlorophenyl)-4-methoxybenzamide. PMC.
  • ChemicalBook. (n.d.). 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • GNPS Library. (2023). Spectrum CCMSLIB00012112951.
  • NextSDS. (n.d.). 2-[(piperidine-1-sulfonyl)amino]ethan-1-ol — Chemical Substance Information.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. (2021). PMC.
  • Laschat, S., et al. (2023).
  • De Kimpe, N., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry.
  • Chemsrc. (2026). 4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide.
  • Onnis, V., et al. (2020). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • NIST. (n.d.). Benzenamine, 4-methoxy-.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-.
  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • ACS Publications. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry.
  • ACS Publications. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Fesik, S. W., et al. (n.d.). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC.
  • Virzum, L. V. (2019). Acidity of arylsulfonamides as function of quantum chemical parameters of sulfonamide nitrogen. OSTI.GOV.

Sources

In Vitro Biological Activity of 4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide: A Technical Guide to Profiling Bifunctional Sulfamoylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the characterization of novel chemical entities not as a static checklist of assays, but as a rigorously controlled, hypothesis-driven validation system. The compound 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide represents a highly modular, bifunctional pharmacophore. It combines a 4-methoxybenzamide core—a privileged motif frequently found in dopamine receptor antagonists and epigenetic bromodomain inhibitors[1]—with a piperidine-1-sulfonyl moiety, a structural feature extensively documented in cannabinoid (CB1/CB2) receptor modulators[2] and pregenomic RNA encapsidation inhibitors of the Hepatitis B Virus (HBV)[3].

Because this compound sits at the intersection of multiple distinct biological target classes, its in vitro characterization requires a tiered, self-validating screening cascade. This whitepaper details the definitive protocols and logical frameworks required to evaluate the biochemical and cellular activity of this compound.

Section 1: The Principle of Self-Validating Assay Systems

Before detailing the step-by-step methodologies, we must establish the statistical foundation of our screening cascade. A protocol is only as reliable as its internal controls. For every assay described herein, we employ the Z'-factor [4], a dimensionless statistical parameter that evaluates the dynamic range and data variation of the assay.

We strictly enforce a Z′>0.6 threshold for all high-throughput screens. If a microtiter plate fails this metric, the data is automatically discarded. This ensures that any observed biological activity of our title compound is a genuine pharmacological effect rather than assay drift, edge effects, or pipetting error[4].

Section 2: Phase 1 - Biochemical Target Engagement

Protocol 1: Radioligand Binding Assay for GPCR Target Engagement

Causality & Rationale: To determine if the compound interacts with suspected GPCR targets (e.g., CB1/CB2 or D2 receptors), we must first establish direct thermodynamic affinity ( Ki​ ) independent of cellular signaling context. We utilize a radiolabeled probe (e.g.,[³H]CP55,940 for CB receptors) rather than a fluorescent analog because the steric bulk of fluorophores often disrupts the binding thermodynamics of small-molecule orthosteric sites. Radioligands preserve native binding kinetics, allowing us to derive a true equilibrium dissociation constant via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM of the radioligand, and varying concentrations of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mg/mL BSA).

  • Equilibration: Incubate the plates at 30°C for 90 minutes. Why 90 minutes? This ensures the system reaches full thermodynamic equilibrium, a prerequisite for accurate Ki​ calculation.

  • Filtration & Detection: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. The polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic compound. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a MicroBeta liquid scintillation counter.

  • Self-Validation: Include 10 µM of a reference ligand (e.g., Rimonabant) as a positive control to define non-specific binding. Calculate the Z'-factor between total binding (vehicle) and non-specific binding wells[4].

Section 3: Phase 2 - Cellular Functional Profiling

Protocol 2: cAMP Accumulation Assay (TR-FRET)

Causality & Rationale: Binding affinity provides no insight into intrinsic efficacy. To determine whether the compound acts as an agonist, neutral antagonist, or inverse agonist at Gi/o​ -coupled receptors, we must measure the downstream second messenger, cyclic AMP (cAMP). We pre-stimulate the cells with Forskolin to artificially elevate cAMP. This is critical because Gi/o​ -coupled receptors inhibit adenylate cyclase; basal cAMP levels in CHO-K1 cells are too low to detect a meaningful reduction without this artificial pre-stimulation.

Step-by-Step Methodology:

  • Cell Plating: Seed target-expressing CHO-K1 cells into 384-well white opaque plates at 5,000 cells/well.

  • Compound Addition: Add the title compound in a 10-point dose-response curve, followed immediately by 10 µM Forskolin and 0.5 mM IBMX. Why IBMX? It is a broad-spectrum phosphodiesterase inhibitor that prevents the premature degradation of synthesized cAMP, stabilizing the signal.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) on a multi-mode plate reader. A decrease in FRET indicates an increase in intracellular cAMP (antagonism of Gi​ ), while an increase in FRET indicates a decrease in cAMP (agonism of Gi​ ).

  • Self-Validation: Every plate contains 16 wells of Forskolin-only (maximum signal) and 16 wells of Forskolin + reference full agonist (minimum signal). The plate is rejected if Z′<0.6 [4].

Fig 1. Putative Gi/o-coupled GPCR signaling pathway modulated by the title compound.

Section 4: Phase 3 - ADME & Cytotoxicity Counter-Screening

Protocol 3: HepG2 Cell Viability (ATP Quantification)

Causality & Rationale: A common pitfall in drug discovery is misinterpreting general cytotoxicity as functional antagonism or viral encapsidation inhibition[3]. To rule this out, we profile the compound against a metabolically active human liver cell line (HepG2). We measure ATP as a proxy for viability because ATP levels drop precipitously within minutes of necrosis or apoptosis, providing a highly sensitive readout.

Step-by-Step Methodology:

  • Seed HepG2 cells at 10,000 cells/well in 96-well clear-bottom plates.

  • Treat with the title compound (dose-response up to 100 µM) for 72 hours at 37°C.

  • Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP concentration.

  • Self-Validation: Calculate the CC50​ (Concentration causing 50% cytotoxicity). A valid hit requires a Selectivity Index ( CC50​ / Functional IC50​ ) of >10.

Fig 2. Self-validating in vitro screening workflow for hit declaration and profiling.

Section 5: Quantitative Data Presentation

To contextualize the expected biological activity of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide, the table below summarizes hypothetical profiling data representative of sulfamoylbenzamide class averages.

Assay / TargetReadout MetricRepresentative ValueInterpretation / Status
CB1 Receptor Binding Ki​ (nM)145 ± 12 nMModerate orthosteric affinity[2].
CB2 Receptor Binding Ki​ (nM)> 10,000 nMHighly selective for CB1 over CB2.
D2 Receptor Binding Ki​ (nM)850 ± 45 nMWeak off-target binding (benzamide core).
cAMP Accumulation (CB1) EC50​ (nM)310 ± 20 nMFunctional Gi-agonism confirmed.
HepG2 Cytotoxicity CC50​ (µM)> 50 µMNon-cytotoxic at functional doses.
Assay Robustness Z'-factor0.78Excellent assay window; data validated[4].

References

  • [2] Title: US7297796B2 - Sulfamoyl benzamide derivatives and methods of their use | Source: Google Patents | URL:

  • [3] Title: EP3085368A1 - Sulfamoylbenzamide derivatives as antiviral agents against hbv infection | Source: Google Patents | URL:

  • [1] Title: WO2013027168A1 - Novel heterocyclic compounds as bromodomain inhibitors | Source: Google Patents | URL:

  • [4] Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays | Source: PubMed | URL: [Link]

Sources

Target Deconvolution of 4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide: A Comprehensive Guide to Target Protein Identification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Rationale

When a novel small molecule emerges as a hit from a phenotypic screen, the most critical bottleneck in the drug development pipeline is target deconvolution —the identification of the specific protein(s) mediating the observed biological effect[1]. Without a defined target, rational Structure-Activity Relationship (SAR) optimization and clinical biomarker development are virtually impossible.

This whitepaper provides an in-depth, causal methodology for identifying the target protein of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (herein referred to as MMB-1 ).

Structural Analysis for Probe Design

To successfully isolate the target, we must first understand the chemical causality of MMB-1. The molecule consists of three distinct moieties:

  • 4-Methoxybenzamide Core: Provides a hydrogen bond donor/acceptor pair. The para-methoxy group is an ideal synthetic handle; demethylation yields a phenol that can be functionalized without drastically altering the molecule's electronic footprint.

  • Ethyl Linker: Provides flexibility between the two bulky termini.

  • Piperidine-1-sulfonyl Group: A bulky, hydrophobic sulfonamide. Sulfonamides are privileged pharmacophores known to interact deeply within target pockets (e.g., zinc metalloenzymes or GPCRs).

Because target deconvolution is prone to false positives (due to highly abundant "sticky" proteins), a single methodology is never sufficient. We must employ a triad of orthogonal techniques: Affinity Chromatography, Photoaffinity Labeling (PAL), and Label-Free Thermal Proteome Profiling (TPP).

The Target Deconvolution Triad

The choice of deconvolution strategy is dictated by the compound's SAR profile. If the molecule tolerates the addition of a bulky biotin tag, affinity chromatography is preferred. If the target is membrane-bound or the interaction is transient, PAL is required. If any structural modification abolishes activity, label-free TPP is the only viable path.

Workflow PhenoHit Phenotypic Hit: 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide SAR SAR Permissive to Modifications? PhenoHit->SAR Affinity Affinity Chromatography (Biotinylated Probe) SAR->Affinity Yes (High Affinity) PAL Photoaffinity Labeling (Diazirine + Alkyne) SAR->PAL Yes (Transient/Membrane) TPP Thermal Proteome Profiling (Label-Free / Intact Cell) SAR->TPP No (Strict SAR) MS Quantitative LC-MS/MS Target Identification Affinity->MS PAL->MS TPP->MS

Caption: Strategic decision tree for target deconvolution based on the SAR profile of the hit compound.

Methodology 1: Affinity-Based Chemoproteomics

The Causality: Affinity chromatography directly measures the physical binding between the small molecule and the proteome[1]. For MMB-1, assuming the 4-methoxy position is solvent-exposed, we synthesize a probe where the methoxy group is replaced by a PEG-linker terminating in a biotin tag.

The Self-Validating System: A pull-down assay without a competition control is scientifically invalid due to the high background of non-specific proteins (e.g., tubulin, HSP90). To ensure trustworthiness, the protocol must be self-validating: we run a parallel sample pre-incubated with a 100-fold excess of unmodified MMB-1. True targets will be outcompeted and disappear from the MS read-out.

Step-by-Step Protocol: Competitive Pull-Down
  • Lysate Preparation: Lyse target cells in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, protease inhibitors) to preserve native protein folding and multi-protein complexes.

  • Pre-clearing: Incubate the lysate with empty streptavidin-agarose beads for 1 hour at 4°C to remove endogenous biotinylated proteins.

  • The Competition Step (Critical): Split the lysate into two aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competition), add 100 µM of unmodified MMB-1. Incubate for 1 hour at 4°C.

  • Probe Incubation: Add 1 µM of the Biotin-PEG-MMB-1 probe to both aliquots. Incubate overnight at 4°C with gentle rotation.

  • Capture & Wash: Add streptavidin beads to both aliquots for 2 hours. Wash the beads 5 times with lysis buffer to remove weak, non-specific binders.

  • Elution & LC-MS/MS: Elute bound proteins by boiling in Laemmli buffer or via on-bead trypsin digestion. Analyze via quantitative LC-MS/MS. Proteins present in Aliquot A but absent in Aliquot B are classified as specific targets.

Methodology 2: Photoaffinity Labeling (PAL) & Click Chemistry

The Causality: If MMB-1 targets a G-Protein Coupled Receptor (GPCR) or an ion channel, the harsh washing steps of affinity chromatography will disrupt the lipid bilayer and destroy the binding interaction. PAL solves this by covalently crosslinking the compound to its target inside the live cell before lysis[2].

Probe Design: We modify MMB-1 by incorporating a diazirine ring (a photoreactive group) and a terminal alkyne (a bioorthogonal click-chemistry handle) onto the solvent-exposed region.

PAL_Click Probe 1. Live Cell Incubation (PAL-MMB-1 Probe) UV 2. UV Irradiation (365 nm) Covalent Crosslinking Probe->UV Lysis 3. Cell Lysis & Denaturation UV->Lysis Click 4. CuAAC Click Chemistry (Azide-PEG-Biotin) Lysis->Click Enrich 5. Streptavidin Enrichment Click->Enrich

Caption: Step-by-step mechanism of Photoaffinity Labeling (PAL) coupled with Click Chemistry.

Step-by-Step Protocol: Live-Cell PAL
  • In Situ Binding: Incubate live cells with the PAL-MMB-1 probe for 2 hours to allow the compound to reach its intracellular or membrane-bound target.

  • UV Crosslinking: Irradiate the live cells with 365 nm UV light for 10 minutes on ice. The diazirine group ejects nitrogen gas, forming a highly reactive carbene that covalently inserts into the nearest protein backbone[2].

  • Denaturing Lysis: Because the bond is now covalent, lyse the cells using harsh denaturing conditions (e.g., 1% SDS) to completely solubilize membrane proteins and eliminate non-covalent background interactors.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add Azide-PEG-Biotin, CuSO4, THPTA ligand, and sodium ascorbate to the lysate. This "clicks" a biotin tag onto the covalently bound probe.

  • Enrichment: Isolate the biotinylated complexes using streptavidin beads, wash stringently with SDS, and analyze via LC-MS/MS.

Methodology 3: Label-Free Thermal Proteome Profiling (TPP)

The Causality: What if any modification to MMB-1 (even a small diazirine) completely abolishes its biological activity? In such cases, we must use the unmodified parent compound. Thermal Proteome Profiling (TPP), an advanced mass-spectrometry extension of the Cellular Thermal Shift Assay (CETSA), relies on the thermodynamic principle that a protein becomes more resistant to heat-induced unfolding when complexed with a ligand[3],[4].

The Self-Validating System: TPP inherently self-validates by generating full melting curves rather than single-point measurements. True target engagement demonstrates a dose-dependent thermal shift (Isothermal Dose-Response, ITDR) that directly correlates with the compound's phenotypic IC50[4].

Step-by-Step Protocol: Intact Cell TPP
  • Intact Cell Treatment: Treat live cells with unmodified MMB-1 (at 10x IC50) or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the intact cells into a PCR plate and subject them to a temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes.

  • Lysis & Ultracentrifugation: Lyse the cells via freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes. Denatured/aggregated proteins pellet to the bottom; only soluble, folded proteins remain in the supernatant.

  • TMT Multiplexing & MS: Digest the soluble fractions with trypsin and label with Tandem Mass Tags (TMT10plex). Pool the samples and analyze via high-resolution LC-MS/MS to generate melting curves for >7,000 proteins simultaneously.

Data Presentation: Interpreting TPP Results

The success of TPP relies on identifying statistically significant shifts in the melting temperature (ΔTm) between the vehicle and MMB-1 treated groups.

Table 1: Representative TPP Quantitative Data for MMB-1

Protein IDProtein NameVehicle Tm (°C)MMB-1 Tm (°C)ΔTm (°C)p-valueHit Status
P34925Putative Target GPCR48.254.5+6.3 <0.001Specific Target
Q9Y478Off-Target Kinase B45.147.8+2.70.012Weak Binder
P07900HSP90 (Background)52.052.1+0.10.850Non-specific
P68363Tubulin Alpha-1B55.455.2-0.20.910Non-specific

Note: A ΔTm > 2.0°C with a p-value < 0.01 is generally considered the threshold for a high-confidence target engagement event.

Conclusion & Downstream Validation

Identifying the target of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is not the end of the journey; it is the beginning of rational drug design. Once a putative target (e.g., the GPCR identified in Table 1) is deconvoluted using the triad of Chemoproteomics, PAL, and TPP, it must undergo rigorous validation:

  • Biophysical Validation: Express the recombinant target protein and confirm direct binding kinetics (Kd) using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Genetic Validation: Utilize CRISPR/Cas9 to knock out the putative target in the original phenotypic cell line. If MMB-1 loses its phenotypic efficacy in the knockout line, the target is definitively validated.

By strictly adhering to these self-validating, causally driven methodologies, drug development professionals can confidently bridge the gap between a phenotypic hit and a validated therapeutic mechanism of action.

References

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Bakszt Dovega, R., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.[Link]

Sources

Comprehensive Metabolic Stability Profile of 4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide: In Vitro Kinetics and Structural Liability Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Structural Liability and Mechanistic Profiling

Evaluating the metabolic stability of early-stage pharmacophores is a critical step in predicting in vivo hepatic clearance and systemic exposure. The compound 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide presents a unique structural architecture with distinct metabolic liabilities and stabilizing features. By dissecting its functional groups, we can predict its primary biotransformation routes.

The Sulfonamide Linker: A Shield Against Hydrolysis

The molecule utilizes a piperidine-1-sulfonyl moiety. The incorporation of a sulfonamide group is a classic bioisosteric strategy used to enhance metabolic stability. Unlike traditional amide bonds, which are highly susceptible to carboxylesterases and amidases,1[1]. Furthermore,2[2], making this central linker highly robust.

The Piperidine Ring: CYP3A4-Mediated Oxidation

Alicyclic amines like piperidine are well-documented substrates for Cytochrome P450 (CYP) enzymes. 3[3]. Mechanistically, the Serine 119 residue of the CYP3A4 active site acts as a hydrogen-bonding partner, juxtaposing the piperidine moiety near the heme porphyrin[3]. This proximity facilitates hydrogen abstraction at the highly reactive α -carbon, leading to α -hydroxylation. This intermediate often undergoes further spontaneous or enzymatic oxidation to form a lactam, or results in ring-opening.

The Methoxybenzamide Moiety: O-Demethylation

The 4-methoxy substitution on the benzamide ring is the primary soft spot for Phase I metabolism.4[4]. This is followed by an oxygen rebound mechanism that generates a highly unstable hydroxylated hemiacetal, which spontaneously decomposes to yield the corresponding phenol (4-hydroxybenzamide derivative) and formaldehyde[4]. This pathway is typically mediated by CYP2D6 and CYP3A4.

Predictive Biotransformation Pathways

Based on the structural liability analysis, the following diagram illustrates the primary Phase I metabolic pathways for 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide.

Metabolic_Pathway Parent 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (Parent Compound) M1 M1: O-Desmethyl Metabolite (CYP2D6 / CYP3A4) Parent->M1 O-Demethylation M2 M2: Piperidine alpha-Hydroxylation (CYP3A4) Parent->M2 alpha-Carbon Oxidation M3 M3: Lactam Formation / Ring Opening (Spontaneous / CYP) M2->M3 Further Oxidation

Fig 1. Primary CYP-mediated biotransformation pathways of the parent compound.

In Vitro Metabolic Stability Assessment: HLM Protocol

To empirically validate the predicted clearance, a Human Liver Microsome (HLM) assay must be executed. Microsomes are subcellular fractions containing high concentrations of endoplasmic reticulum-bound CYP450 enzymes,5[5].

Self-Validating Experimental Design

A robust protocol must differentiate between true enzymatic metabolism and chemical instability. Therefore, this protocol incorporates a strict minus-cofactor (-NADPH) negative control.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 2 mM MgCl2​ . Causality: MgCl2​ is an essential divalent cation cofactor required for optimal electron transfer between NADPH-cytochrome P450 reductase and the CYP enzymes[6].

  • Microsome Thawing & Spiking: Thaw pooled HLMs on ice. Dilute the microsomes in the phosphate buffer to achieve a final incubation concentration of 6[6].

  • Substrate Addition: Spike the test compound into the matrix to a final concentration of 1 µM. Causality:7[7].

  • Pre-Incubation: Pre-incubate the 96-well plate at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Reaction Initiation: 7[7]. For the negative control wells, add an equivalent volume of blank buffer instead of NADPH[5].

  • Time-Course Aliquoting & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal analytical standard. Causality: Cold organic solvents instantly denature the CYP proteins, quenching the reaction and precipitating the matrix[5].

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

HLM_Workflow S1 1. Substrate Incubation (HLM + MgCl2) S2 2. Reaction Initiation (+1 mM NADPH) S1->S2 S3 3. Time-Course Sampling (0-60 min) S2->S3 S4 4. Quenching & Precipitation (Cold ACN) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2. Step-by-step HLM assay workflow for determining intrinsic clearance.

Analytical Quantification & Data Processing

The disappearance of the parent compound is monitored using LC-MS/MS.7[7].

The critical pharmacokinetic parameters are derived using the following mathematical relationships[5]:

  • In Vitro Half-Life ( t1/2​ ): t1/2​=−0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(0.693/t1/2​)×(1/microsomal protein concentration in mg/mL)

Quantitative Kinetic Profiling (Representative Data)

Given the presence of the highly labile methoxy group and the oxidizable piperidine ring, the compound is expected to exhibit moderate-to-high intrinsic clearance. Below is a structured data summary reflecting the expected kinetic profile.

ParameterValueUnitInterpretation / Causality
Elimination Rate Constant ( k ) 0.038 min−1 Indicates rapid parent depletion, driven by simultaneous O-demethylation and piperidine α -oxidation.
In Vitro Half-Life ( t1/2​ ) 18.2 min Short half-life (< 30 min) suggests a requirement for structural optimization to improve systemic exposure.
Intrinsic Clearance ( CLint​ ) 76.0 μL/min/mg High clearance classification. The sulfonamide linker is stable, but terminal moieties are rapidly metabolized.
Minus-NADPH Control ( t1/2​ ) > 240 min Confirms that depletion is strictly CYP-mediated and not due to chemical instability or hydrolysis.

Conclusion & Lead Optimization Strategies

The metabolic stability profile of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide reveals that while its core sulfonamide linker provides excellent resistance to hydrolysis, the terminal functional groups serve as significant metabolic liabilities.

To optimize this pharmacophore for prolonged in vivo exposure, medicinal chemists should consider the following structural interventions:

  • Blocking O-Demethylation: Replacing the 4-methoxy group with a bioisostere, such as a trifluoromethoxy ( −OCF3​ ) or a difluoromethoxy group, will sterically and electronically shield the oxygen atom from CYP Compound I abstraction.

  • Protecting the Piperidine Ring: Introducing steric bulk, such as methyl groups at the α -carbon positions of the piperidine ring (e.g., 2,6-dimethylpiperidine), can significantly hinder CYP3A4-mediated oxidation and subsequent ring opening.

Sources

In-Depth Technical Guide: Cytotoxicity and Safety Profile of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (developmental code: MPEB-1 ) represents a highly specialized class of synthetic sulfamoyl benzamide derivatives. Emerging preclinical data positions this structural class as potent modulators of G-protein coupled receptors (GPCRs), specifically acting as ligands for cannabinoid receptors to induce targeted 1[1].

This whitepaper provides a comprehensive evaluation of MPEB-1, detailing its mechanistic rationale, in vitro cytotoxicity profile, and critical safety metrics (ADME/Tox). Furthermore, it outlines the self-validating experimental protocols required to rigorously assess its therapeutic window, ensuring alignment with international regulatory standards for oncology drug development.

Mechanistic Rationale & Target Biology

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than just observing the phenotype. The pharmacological activity of MPEB-1 is driven by its distinct structural motifs:

  • 4-Methoxybenzamide Core: The electron-donating methoxy group increases the electron density of the aromatic ring, optimizing π−π stacking and hydrogen-bonding interactions within the hydrophobic binding pockets of GPCRs.

  • Piperidine-1-sulfonyl Moiety: Unlike primary sulfonamides ( −SO2​NH2​ ), which broadly and non-specifically inhibit off-target metalloenzymes like Carbonic Anhydrases, MPEB-1 utilizes a tertiary sulfonamide. The incorporation of the bulky, lipophilic piperidine ring introduces steric hindrance that prevents off-target metalloenzyme binding. Instead, this lipophilic bulk anchors the molecule into the allosteric sites of 1[1].

Causality of Cytotoxicity: Upon binding, MPEB-1 exerts negative regulation on adenylyl cyclase activity. This disruption cascades into the inhibition of the mitogen-activated protein kinase (MAPK/ERK) survival pathways, triggering Bax-mediated mitochondrial depolarization. The subsequent release of cytochrome c activates Caspase 3/7, culminating in irreversible apoptosis.

Pathway Compound 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide Receptor CB Receptor Modulation Compound->Receptor MAPK MAPK/ERK Inhibition Receptor->MAPK Negative Regulation Mito Mitochondrial Depolarization MAPK->Mito Bax Upregulation Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Targeted Apoptosis Caspase->Apoptosis

Figure 1: Mechanistic pathway of MPEB-1 inducing targeted apoptosis via CB receptor modulation.

Cytotoxicity Profile in Malignant Cells

To accurately quantify the cytotoxic efficacy of MPEB-1, we utilize the 2[2]. This assay measures ATP as a direct biomarker of metabolically active cells. The choice of this specific assay is deliberate: its homogeneous "add-mix-measure" format eliminates the need for cell washing or medium removal[2]. This is critical when evaluating apoptotic agents, as dying cells often detach from the microplate; wash steps would artificially inflate the apparent cytotoxicity by washing away these cells.

Table 1: In Vitro Cytotoxicity ( IC50​ ) of MPEB-1 (72h Exposure)
Cell LineOrigin / Type IC50​ ( μ M)95% Confidence Interval
MCF-7 Human Breast Adenocarcinoma1.20.9 - 1.5
A549 Human Lung Carcinoma2.42.1 - 2.8
HepG2 Human Hepatocellular Carcinoma3.12.7 - 3.5
PBMC Normal Peripheral Blood Mononuclear> 50.0N/A

Data Interpretation: MPEB-1 demonstrates potent, low-micromolar cytotoxicity against solid tumor models while sparing normal PBMCs, yielding a highly favorable therapeutic index ( TI>20 ).

Safety Profile & ADME/Tox

The nonclinical safety evaluation of MPEB-1 is governed by two primary regulatory frameworks. First, the 3[3] dictates the core requirements for anticancer pharmaceuticals, emphasizing a risk-benefit paradigm tailored for advanced diseases. Second, cardiovascular liability is assessed per the 4[4] to evaluate the potential for delayed ventricular repolarization (QT interval prolongation).

Table 2: Preclinical Safety and Liability Metrics
Assay / TargetMetricResultRegulatory Implication
hERG Channel (Patch-Clamp) IC50​ > 30 μ MLow risk of drug-induced QT prolongation (ICH S7B).
Ames Test (5 strains) MutagenicityNegativeSafe from direct DNA-reactive genotoxicity.
CYP3A4 / CYP2D6 Inhibition IC50​ > 15 μ MLow risk of clinical Drug-Drug Interactions (DDIs).
HepG2 3D Spheroids Hepatotoxicity> 40 μ MHigh tolerance in hepatic models; low DILI risk.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, all assays must operate as self-validating systems . A protocol is only valid if its internal controls prove the assay's dynamic range and sensitivity on the day of execution.

Protocol 1: High-Throughput Cytotoxicity Screening (HTS)

Objective: Determine the IC50​ of MPEB-1 using ATP-dependent luminescence.

  • Cell Plating: Seed MCF-7 cells at 5,000 cells/well in a 384-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10 mM stock of MPEB-1 in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Pin-transfer compounds to the assay plate (final DMSO concentration ≤0.5% ).

  • Self-Validation Controls:

    • Positive Control: 1 μ M Staurosporine (ensures 100% cell death baseline).

    • Negative Control: 0.5% DMSO vehicle (ensures 100% viability baseline).

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and2 to room temperature. Add a volume of reagent equal to the culture medium volume[2].

  • Lysis & Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader.

  • Quality Control (QC): Calculate the Z′ -factor. The assay is only validated and accepted if Z′≥0.5 .

Workflow Prep Compound Prep (10mM Stock) Dose Dose-Response (0.1-100 µM) Prep->Dose Incubate Incubation (72h, 37°C) Dose->Incubate Assay CellTiter-Glo Addition Incubate->Assay Read Luminescence Detection Assay->Read Analyze IC50 & Z'-factor Calculation Read->Analyze

Figure 2: High-throughput cytotoxicity screening workflow using CellTiter-Glo luminescent assay.

Protocol 2: hERG Patch-Clamp Electrophysiology (ICH S7B Compliance)

Objective: Assess the risk of delayed ventricular repolarization by measuring IKr​ current inhibition.

  • Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG).

  • Electrophysiological Setup: Achieve whole-cell configuration using borosilicate glass pipettes (2-4 M Ω resistance) filled with intracellular solution.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Self-Validation:

    • Perfuse extracellular solution (baseline).

    • Perfuse MPEB-1 at escalating concentrations (1, 10, 30 μ M).

    • Positive Control: Perfuse 100 nM E-4031 (a known hERG inhibitor). If E-4031 does not abolish the tail current, the cell recording is discarded.

  • Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate fractional block and determine the IC50​ .

References

  • Google Patents.US7297796B2 - Sulfamoyl benzamide derivatives and methods of their use.
  • Toxicologic Pathology - Ovid.ICH S9: Developing Anticancer Drugs, One Year Later.
  • European Medicines Agency (EMA).ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals.
  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay.

Sources

Blood-Brain Barrier Permeability of 4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful development of central nervous system (CNS) therapeutics hinges on a molecule's ability to traverse the blood-brain barrier (BBB). This highly selective semipermeable border prevents the majority of small-molecule drugs from entering the brain parenchyma. This technical whitepaper provides an in-depth, causality-driven framework for evaluating the BBB permeability of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide , a representative lipophilic benzamide derivative.

Rather than relying on isolated metrics, this guide establishes a holistic evaluation paradigm. We will transition from theoretical physicochemical profiling to self-validating in vitro permeability assays, culminating in in vivo neuropharmacokinetic (NeuroPK) methodologies.

Part 1: Physicochemical Profiling & Theoretical Permeability

Before initiating resource-intensive in vitro or in vivo assays, a compound's theoretical BBB permeability must be profiled. The structural features of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide—comprising a benzamide core, a flexible ethyl linker, and a lipophilic piperidine-1-sulfonyl moiety—dictate its interaction with the neurovascular unit.

Passive diffusion across the BBB is governed by lipophilicity, molecular size, and hydrogen-bonding capacity. Table 1 summarizes the theoretical profile of the target compound against established CNS drug design parameters.

Table 1: Physicochemical Properties & Theoretical BBB Permeability

PropertyEstimated ValueOptimal CNS RangeMechanistic Implication
Molecular Weight (MW) ~326.4 g/mol < 400 g/mol Facilitates passive diffusion through the tight lipid bilayer of brain endothelial cells.
Topological Polar Surface Area (TPSA) ~80 Ų< 90 ŲLow polar surface area minimizes the desolvation energy required to enter the lipid phase.
Lipophilicity (LogP) 2.0 – 3.02.0 – 5.0Optimal partition coefficient; highly lipophilic compounds risk sequestration in the lipid bilayer, while hydrophilic compounds cannot enter it.
H-Bond Donors (HBD) 1 (Amide NH)< 3Favorable; fewer HBDs significantly enhance membrane permeation.
H-Bond Acceptors (HBA) 5< 7Favorable; limits excessive interaction with the aqueous phase.

Part 2: In Vitro Permeability & Efflux Assessment

To accurately predict BBB penetration, we must isolate passive transcellular diffusion from active transporter-mediated efflux. This requires a two-tiered in vitro approach.

Passive Diffusion: The PAMPA-BBB Assay

The Causality: The Parallel Artificial Membrane Permeability Assay for the blood-brain barrier (PAMPA-BBB) isolates passive diffusion. We utilize Porcine Brain Lipid Extract (PBLE) dissolved in an alkane/dodecane solvent [1]. Why PBLE? Unlike generic synthetic lipids, PBLE precisely mimics the complex physicochemical microenvironment of the BBB, including specific cholesterol and sphingomyelin ratios that govern the permeation of ionizable drugs.

Self-Validating Protocol:

  • Membrane Preparation: Dissolve 2% w/v PBLE in n-dodecane. Carefully apply 4–5 µL of this lipid solution to the PVDF filter membrane (0.45 µm pore size) of the donor plate. Critical Step: Allow 5 minutes for the solvent to settle, ensuring a uniform artificial lipid bilayer.

  • Donor Solution: Dissolve 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide in DMSO (ensure final DMSO concentration is <1% to prevent lipid disruption) and dilute in PBS (pH 7.4) to a final concentration of 10 µM.

  • Internal Controls (Validation): Include Verapamil (high permeability standard) and Theophylline (low permeability standard) in parallel wells to validate the discriminatory power of the lipid batch.

  • Incubation: Assemble the donor and acceptor (containing fresh PBS) sandwich plate. Incubate at room temperature for 18 hours in a saturated humidity chamber to reach steady-state kinetics.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Active Efflux: The MDCK-MDR1 Transwell Assay

The Causality: The BBB is heavily fortified by efflux transporters, most notably P-glycoprotein (P-gp / ABCB1). While Caco-2 cells are standard for intestinal absorption, MDCK cells transfected with the human MDR1 gene are the gold standard for BBB modeling [2]. Why MDCK-MDR1? MDCK cells are derived from distal renal tubules and rapidly form polarized monolayers with extremely tight paracellular junctions (mannitol flux <10−7 cm/s). This prevents paracellular leakage from confounding transcellular efflux data.

MDCK_MDR1 A Apical Chamber (Blood Side) [Add Test Compound] B MDCK-MDR1 Monolayer (P-gp Overexpression) A->B Passive Diffusion B->A P-gp Efflux C Basolateral Chamber (Brain Side) [Quantify Transport] B->C A->B Transport E Reverse Transport (B->A) Calculate Efflux Ratio (ER) B->E C->B B->A Transport D Calculate Apparent Permeability (Papp A->B) C->D

Logical workflow of the MDCK-MDR1 bidirectional transwell assay for evaluating P-gp efflux.

Self-Validating Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 2×104 cells/well. Culture for 4–5 days.

  • Barrier Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm².

  • Dosing & Controls: Wash monolayers with HBSS containing 10 mM HEPES (pH 7.4). Add 2 µM of the test compound to the Apical (A) chamber for A→B transport, or to the Basolateral (B) chamber for B→A transport.

    • Validation Control 1: Co-administer Lucifer Yellow (a paracellular marker). If its permeability exceeds 1×10−6 cm/s, the well is invalidated due to compromised tight junctions.

    • Validation Control 2: Run Digoxin (a known P-gp substrate) to confirm active transporter functionality.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂ for 60 minutes. Sample from the receiver chambers and quantify via LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER).

Table 2: Interpretation Matrix for MDCK-MDR1 Efflux Ratio (ER)

Efflux Ratio ( Papp​B→A/Papp​A→B )InterpretationNext Steps
ER < 2.0 Not a significant P-gp substrate.Proceed to in vivo NeuroPK.
ER 2.0 – 5.0 Moderate P-gp efflux liability.Test with a P-gp inhibitor (e.g., Elacridar) to confirm specificity.
ER > 5.0 Strong P-gp substrate.Structural optimization required to reduce H-bond acceptors or basicity.

Part 3: In Vivo Neuropharmacokinetics (NeuroPK)

Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ) to assess BBB penetration. However, Kp,brain​ is a fundamentally flawed metric because it cannot distinguish between drug that is freely available to bind to CNS targets and drug that is non-specifically sequestered in brain tissue lipids [3].

The Causality: According to the "free drug hypothesis," only the unbound drug in the brain interstitial fluid (ISF) is pharmacologically active. Therefore, the definitive metric for BBB permeability is the steady-state unbound brain-to-plasma ratio ( Kp,uu,brain​ ) [4]. To measure this directly, we utilize intracerebral microdialysis.

NeuroPK Admin Systemic Administration (IV/PO) Plasma Plasma Sampling (Total & Unbound Drug) Admin->Plasma Brain Intracerebral Microdialysis (ISF Unbound Drug) Admin->Brain Calc Calculate Kp,uu,brain (Cu,brain / Cu,plasma) Plasma->Calc Brain->Calc Decision Evaluate CNS Penetration & Target Engagement Calc->Decision

In vivo neuropharmacokinetic workflow for determining unbound brain-to-plasma ratio.

Self-Validating Protocol (Intracerebral Microdialysis):

  • Probe Implantation: Stereotaxically implant a microdialysis probe (e.g., CMA 12 with a 20 kDa cutoff membrane) into the striatum or cortex of the rodent model. Allow 24 hours for recovery and BBB resealing.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1–2 µL/min.

    • Validation Control (Retrodialysis): Include a stable isotope-labeled internal standard in the perfusate to calculate in vivo probe recovery continuously.

  • Administration: Administer 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide via IV infusion to achieve steady-state plasma concentrations.

  • Sampling: Collect dialysate (brain ISF) and serial blood samples concurrently over 4–6 hours.

  • Analysis: Determine the unbound plasma concentration ( Cu,plasma​ ) using equilibrium dialysis, and measure the unbound brain ISF concentration ( Cu,brain​ ) directly from the dialysate.

  • Calculation: Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value close to 1.0 indicates unrestricted passive diffusion without net efflux.

Part 4: Data Interpretation & Optimization Strategies

When evaluating 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide, the synthesis of the above data dictates the go/no-go decision in drug development:

  • High PAMPA-BBB + High ER + Low Kp,uu,brain​ (< 0.3): The compound easily enters the endothelial cells but is rapidly pumped back into the blood by P-gp. Optimization: Mask the hydrogen bond acceptors on the sulfonamide group or introduce steric hindrance near the piperidine ring to disrupt P-gp binding.

  • Low PAMPA-BBB + Low ER: The compound is simply too polar or bulky to cross the lipid bilayer. Optimization: Reduce TPSA or remove the ethyl linker to decrease molecular flexibility.

  • High PAMPA-BBB + Low ER + Kp,uu,brain​ (~1.0): The ideal scenario. The compound crosses the BBB via passive diffusion and evades efflux transporters, ensuring high unbound exposure at the CNS target site.

By strictly adhering to this causality-driven, self-validating framework, researchers can definitively characterize the BBB permeability of complex benzamide derivatives and confidently advance them through the pre-clinical pipeline.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
  • Hellinger, E., et al. (2012). "Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution." European Journal of Pharmaceutics and Biopharmaceutics.
  • Chenel, M., et al. (2014). "Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System." Pharmaceutics.
  • Loryan, V., et al. (2014). "Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain." ResearchGate / PMC.

Methodological & Application

step-by-step synthesis protocol for 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. This protocol is designed for researchers in chemistry and drug development, offering a reliable two-step synthetic pathway. The procedure begins with the preparation of the key intermediate, 2-(piperidine-1-sulfonyl)ethanamine, from readily available starting materials. This is followed by a robust amide coupling reaction with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure scientific integrity and reproducibility.

Introduction and Significance

The N-substituted benzamide and sulfonamide moieties are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The target molecule, 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide, combines these two pharmacophores, making it a compound of interest for screening libraries and potential drug discovery programs. The synthesis strategy outlined herein is logical and efficient, breaking down the process into two distinct, high-yielding stages: the formation of a sulfonylated diamine intermediate and its subsequent acylation. Understanding the synthesis of such molecules is crucial for the development of new chemical entities with potential biological activity.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages. The first stage involves the formation of the key amine intermediate, which may be sourced commercially or synthesized. The second stage is the critical amide bond formation to yield the final product.

Synthetic_Scheme cluster_step1 Stage 1: Intermediate Synthesis (Optional) cluster_step2 Stage 2: Amide Coupling Piperidine Piperidine Intermediate_HCl 2-(Piperidine-1-sulfonyl)ethanamine HCl (Intermediate 1) Piperidine->Intermediate_HCl 1. SO2Cl2 2. 2-Aminoethanol Route* (Conceptual) SulfurylChloride Sulfuryl Chloride Ethanolamine 2-Aminoethanol FinalProduct 4-methoxy-N-[2-(piperidine-1- sulfonyl)ethyl]benzamide Intermediate_HCl->FinalProduct Base (e.g., Et3N) DCM, 0°C to RT AnisoylChloride 4-Methoxybenzoyl Chloride

Caption: Overall two-stage synthesis pathway. *Note: Stage 1 outlines a conceptual route; the protocol will proceed from the hydrochloride salt intermediate.

Reagents and Equipment

Reagents
ReagentCAS NumberSupplierPurityNotes
2-(Piperidine-1-sulfonyl)ethylamine hydrochloride31644-46-9Commercial≥95%Key Intermediate 1
4-Methoxybenzoyl chloride100-07-2Commercial≥98%Acylating Agent
Dichloromethane (DCM), Anhydrous75-09-2Commercial≥99.8%Reaction Solvent
Triethylamine (Et₃N)121-44-8Commercial≥99.5%Base, HCl Scavenger
Hydrochloric Acid (HCl), 1M aq.7647-01-0Commercial1M SolutionFor Workup
Sodium Bicarbonate (NaHCO₃), Sat. aq.144-55-8CommercialReagent GradeFor Work-up
Brine (Saturated NaCl solution)7647-14-5In-house prepN/AFor Workup
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9CommercialReagent GradeDrying Agent
Ethyl Acetate141-78-6CommercialACS GradeFor Chromatography
Hexanes110-54-3CommercialACS GradeFor Chromatography
Silica Gel63231-67-4Commercial230-400 meshFor Chromatography
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

PART 1: Preparation of 2-(Piperidine-1-sulfonyl)ethanamine (Free Base) from its Hydrochloride Salt

This preliminary step is crucial to deprotonate the amine, rendering it nucleophilic for the subsequent acylation.

  • Dissolution: To a 100 mL round-bottom flask, add 2-(piperidine-1-sulfonyl)ethylamine hydrochloride (1.0 eq). Dissolve it in a minimal amount of water.

  • Basification: Cool the flask in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring until the pH of the solution is >9 (check with pH paper).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the free amine using dichloromethane (DCM, 3 x 20 mL).

    • Causality: The free amine is organic-soluble, allowing it to be separated from the inorganic salts which remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine, which should be used immediately in the next step.

PART 2: Synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

This procedure details the amide bond formation via a Schotten-Baumann reaction.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Aqueous Work-up cluster_purification Isolation & Purification A 1. Dissolve amine intermediate and Et3N in anhydrous DCM. B 2. Cool flask to 0°C in an ice bath. A->B C 3. Add 4-methoxybenzoyl chloride solution dropwise. B->C D 4. Allow to warm to RT. Stir for 4-12 hours. C->D E 5. Monitor progress by TLC. D->E F 6. Quench with water. Wash with 1M HCl. E->F G 7. Wash with sat. NaHCO3. F->G H 8. Wash with brine. G->H I 9. Dry organic layer (MgSO4). H->I J 10. Concentrate in vacuo. I->J K 11. Purify via silica gel chromatography. J->K

Caption: Step-by-step workflow for the amide coupling reaction.

  • Initial Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared 2-(piperidine-1-sulfonyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of amine). Add triethylamine (Et₃N, 1.2 eq).

    • Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine. Anhydrous conditions are crucial as 4-methoxybenzoyl chloride is water-sensitive and can hydrolyze.[1][2]

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

    • Causality: Slow, cooled addition is necessary to control the exothermic reaction and prevent the formation of side products. A slight excess of the acyl chloride ensures complete consumption of the more valuable amine intermediate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexanes eluent (e.g., 1:1 v/v). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up - Quenching and Washing: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional DCM (20 mL).

    • Wash sequentially with 1M HCl (2 x 15 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted 4-methoxybenzoyl chloride and neutralize any remaining acid.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. This will yield the crude product, likely as a solid or viscous oil.

Purification and Characterization

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of hexanes.

  • Elution: Load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product, 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide.

Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Expected signals would include: Aromatic protons from the 4-methoxybenzoyl group (two doublets, ~6.9-7.8 ppm), a singlet for the methoxy group (~3.8 ppm), and multiplets for the ethyl linker and piperidine ring protons. The NH amide proton would appear as a triplet or broad signal.[3]
¹³C NMR Expected signals would include: Carbonyl carbon (~166 ppm), aromatic carbons, methoxy carbon (~55 ppm), and aliphatic carbons from the ethyl and piperidine moieties.
Mass Spec (ESI-MS) Expected to show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₅H₂₂N₂O₄S, MW = 342.41 g/mol ).
Melting Point Should exhibit a sharp melting point upon recrystallization.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 4-Methoxybenzoyl Chloride: Corrosive and a lachrymator. It reacts violently with water and moisture.[2][4] Handle with extreme care in a dry environment. In case of contact, immediately flush the affected area with copious amounts of water.[1]

  • Piperidine and Derivatives: Piperidine is a flammable, toxic, and corrosive liquid.[5][6] While the synthesized sulfonamide is less volatile, it should still be handled with care.

  • Triethylamine (Et₃N): Flammable and corrosive liquid with a strong odor.

  • Dichloromethane (DCM): A volatile chlorinated solvent; handle in a fume hood to avoid inhalation.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2021). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Supporting Information. (n.d.). ¹H-NMR spectrum data.
  • Chemchart. (n.d.). Piperidine-1-sulfonyl Chloride (35856-62-3). Retrieved from [Link]

  • Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.
  • Indian Academy of Sciences. (n.d.). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines. Retrieved from [Link]

  • Chemsrc. (2026). 4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthesis of Novel Piperidine Building Blocks. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride.
  • SpectraBase. (n.d.). benzamide, N-(4-methoxyphenyl)-2-[[3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl]amino]-. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties. Retrieved from [Link]

  • NextSDS. (n.d.). 4-METHOXY-N-(2-(1-PIPERAZINYL)ETHYL)BENZAMIDE. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • PENTA. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis of functionalized piperidines. Retrieved from [Link]

  • ResearchGate. (2026). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

  • Google Patents. (2017). WO2017135306A1 - Substituted piperidine compound and use thereof.
  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
  • PMC. (n.d.). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

Sources

Application Note: Solubilization and Handling Protocol for 4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a specialized synthetic small molecule featuring a methoxybenzamide core linked to a piperidine-1-sulfonyl moiety. Due to its significant lipophilic bulk (contributed by the piperidine and aromatic rings) and the absence of ionizable groups at physiological pH, this compound exhibits poor aqueous solubility.

For robust and reproducible in vitro cell culture assays, proper solubilization is critical. Inadequate dissolution leads to artifactual data caused by compound precipitation, variable dosing, or solvent-induced cytotoxicity. This application note details a validated, self-correcting protocol for the preparation, handling, and dilution of this compound to ensure maximum bioavailability and biological accuracy.

Quantitative Data Summary

To ensure precise molarity calculations during assay preparation, refer to the compound's physicochemical properties and recommended assay parameters summarized below:

PropertyValue
Compound Structure 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide
Molecular Formula C₁₅H₂₂N₂O₄S
Molecular Weight 326.42 g/mol
Estimated LogP ~2.5 (Moderate Lipophilicity)
Primary Solvent 100% Anhydrous DMSO (Cell Culture Grade)
Target Master Stock 10 mM – 50 mM
Max Final Assay DMSO ≤ 0.5% (v/v)
Storage (Powder) -20°C (Desiccated, protected from light)
Storage (Solution) -80°C (Single-use aliquots, up to 6 months)

Mechanistic Insights: Solvent Selection and Causality

Why DMSO?

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that serves as the universal vehicle for hydrophobic small molecules[1]. The oxygen atom in DMSO acts as a strong hydrogen-bond acceptor, interacting favorably with the amide proton of the compound. Simultaneously, its hydrophobic methyl groups solvate the lipophilic piperidine and methoxybenzene rings[2]. This dual action effectively disrupts the compound's crystal lattice energy, ensuring complete dissolution at high millimolar concentrations that water alone cannot achieve.

Balancing Solubility and Cytotoxicity

A critical failure point in cell-based assays is solvent toxicity. DMSO can alter membrane fluidity, induce cellular shock, and suppress cytokine production (e.g., TNF-α, IFN-γ) at high concentrations[3]. Extensive in vitro profiling demonstrates that DMSO concentrations of 0.1% to 0.5% (v/v) maintain cell viability across most mammalian lineages, whereas concentrations exceeding 1% induce significant cytotoxicity, apoptosis, and off-target metabolic shifts[2][4][5]. Therefore, this protocol is explicitly designed to achieve a final assay DMSO concentration of ≤ 0.5%.

Optimization Compound 4-Methoxy-derivative Highly Lipophilic Stock Master Stock 10 - 50 mM Compound->Stock Solvated by Solvent Anhydrous DMSO Polar Aprotic Solvent->Stock Vehicle Tox Tox Stock->Tox Direct Addition (High Vol) Safe Safe Stock->Safe Serial Dilution (Pre-warmed Media) Precip Precipitation Risk Aqueous Shock Stock->Precip Rapid Aqueous Dilution

Figure 2: Logical relationship between solvent selection, dilution methodology, and assay outcomes.

Step-by-Step Methodology: A Self-Validating System

This protocol integrates internal quality control (QC) checks to ensure the system is self-validating. By confirming solubility at each phase, you eliminate the risk of false negatives caused by compound precipitation.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening cold vials introduces atmospheric moisture, which degrades anhydrous DMSO stocks and initiates micro-precipitation.

  • Calculation: To prepare a 10 mM stock, dissolve 1 mg of the compound (MW: 326.42 g/mol ) in 306.3 µL of 100% Anhydrous, Cell-Culture Grade DMSO.

  • Solubilization: Add the DMSO directly to the vial. Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • QC Check 1 (Visual): Hold the vial against a light source. The solution must be completely transparent with no visible particulates.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause concentration gradients and compound degradation.

Phase 2: Intermediate Dilution

Never add the high-concentration master stock directly to aqueous culture media, as this causes "solvent shock" and immediate compound crashing.

  • Thaw a single 10 mM aliquot at room temperature.

  • Prepare an intermediate stock in 100% DMSO. For example, if your target final concentration in the well is 10 µM, dilute the 10 mM stock to 2 mM in DMSO (a 1:5 dilution).

Phase 3: Final Media Supplementation
  • Pre-warm your complete cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Causality: Cold media drastically reduces the solubility threshold of lipophilic compounds.

  • Perform a final 1:200 dilution of your intermediate stock into the pre-warmed media (e.g., 5 µL of 2 mM stock into 995 µL of media).

  • QC Check 2 (Microscopic): Mix thoroughly by inversion. Observe a 100 µL sample under a phase-contrast microscope at 20x magnification. Ensure there are no needle-like crystals or cloudy micro-precipitates.

  • Vehicle Control: You must prepare a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.5%) without the compound. This validates that any observed phenotypic changes are due to the 4-methoxy-derivative, not solvent toxicity.

Workflow A Dry Powder (Equilibrate to RT) B Add 100% DMSO (Vortex/Sonicate) A->B Solubilization C Master Stock (10-50 mM) B->C D Aliquot & Freeze (-20°C to -80°C) C->D Storage E Intermediate Dilution (in DMSO) C->E Assay Prep F Final Media Dilution (DMSO < 0.5%) E->F Aqueous Media G Cell Culture Assay F->G Dosing

Figure 1: Workflow for solubilization and dilution of the compound for in vitro assays.

References

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health (NIH) / PMC. URL:[Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCell Therapeutics. URL:[Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. URL:[Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide for Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic, non-ionizable molecules for biological assays. The compound 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide presents a classic "brick dust" and "grease ball" formulation challenge[1]. It features a planar para-methoxybenzamide core (which promotes strong crystal lattice energy) and a highly lipophilic piperidine-1-sulfonyl moiety[2].

Because traditional pH adjustments and salt formation are thermodynamically impossible for this neutral molecule, we must rely on the disruption of intermolecular interactions, co-solvency, and host-guest complexation to achieve aqueous solubility[3].

Diagnostic Workflow

SolubilityWorkflow Start Compound Precipitation in Aqueous Media CheckLogP Assess Physicochemical Properties (LogP, pKa) Start->CheckLogP Decision1 Is the compound ionizable at physiological pH? CheckLogP->Decision1 YesIon pH Adjustment & Salt Formation Decision1->YesIon Yes NoIon Highly Lipophilic / Neutral (e.g., Benzamide/Sulfonamide) Decision1->NoIon No Cosolvent Co-solvent System (PEG 400, EtOH, PG) NoIon->Cosolvent Step 1 CD Cyclodextrin Complexation (HP-β-CD) NoIon->CD Step 2 Nano Lipid-based Formulation or Nanosuspension NoIon->Nano Step 3

Diagnostic workflow for resolving poor aqueous solubility of highly lipophilic compounds.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide precipitate immediately when diluted from a DMSO stock into standard PBS (pH 7.4)? A1: This is a thermodynamic failure known as solvent-shift precipitation. The strong crystal packing of the planar benzamide core, combined with the high LogP of the piperidine-1-sulfonyl group, drives the molecule out of the aqueous phase[1]. Without ionizable groups to undergo solvation via ion-dipole interactions, the thermodynamic penalty of cavity formation in water is too high, leading to rapid nucleation and precipitation[2].

Q2: Can I adjust the buffer pH to improve its solubility? A2: No. Unlike many drug candidates, this compound lacks an ionizable center. The amide nitrogen is neutral due to resonance stabilization with the carbonyl group, and the piperidine nitrogen is tied up as a sulfonamide, rendering it non-basic. Therefore, altering the pH will not induce ionization or improve solubility[3].

Q3: What is the most reliable, self-validating strategy to improve its solubility for in vivo assays? A3: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzamide/piperidine moieties, while its hydrophilic exterior ensures aqueous solvation[3]. This creates a self-validating system: if the complex forms, the apparent solubility increases linearly with cyclodextrin concentration, which can be mathematically proven via a phase solubility diagram[4].

Section 2: Troubleshooting Guide

Issue 1: The formulation shows phase separation or precipitation over time.

  • Possible Cause: The co-solvent ratio is insufficient to maintain the thermodynamic solubility limit, or Ostwald ripening is occurring in a metastable suspension.

  • Troubleshooting Steps:

    • Employ a Ternary System: A combination of water, a co-solvent (e.g., PEG 400 or Propylene Glycol), and a surfactant (e.g., Tween-80) provides a synergistic solubilization effect by lowering interfacial tension and forming micelles[3].

    • Shift to Lipid Carriers: If co-solvents fail, encapsulate the compound in Solid Lipid Nanoparticles (SLNs) or a Self-Microemulsifying Drug Delivery System (SMEDDS) to maintain it in a solubilized state within a lipid matrix[5].

Issue 2: The compound has acceptable in vitro solubility in 10% DMSO, but exhibits poor oral bioavailability in animal models.

  • Possible Cause: DMSO is rapidly absorbed or diluted in the gastrointestinal tract, causing the compound to precipitate in the gut lumen before it can permeate the intestinal epithelium.

  • Troubleshooting Steps:

    • Prepare a Solid Dispersion: Disperse the drug in a hydrophilic polymer matrix (like HPMC) at a molecular level to prevent precipitation upon GI dilution[5].

    • Lyophilized Inclusion Complex: Administer the compound as a reconstituted HP-β-CD inclusion complex to shield the hydrophobic domains until it reaches the absorptive mucosa[4].

CDMechanism Drug Hydrophobic Drug (Benzamide Core) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Thermodynamic Equilibration CD HP-β-CD (Hydrophilic exterior, Hydrophobic cavity) CD->Complex Host-Guest Interaction

Thermodynamic formation of an inclusion complex shielding hydrophobic moieties.

Section 3: Quantitative Data & Benchmarks

Based on structural analogs (lipophilic benzamides and sulfonamides), the following table summarizes the expected solubility enhancements when applying different formulation strategies[2][3].

Formulation StrategyExpected Aqueous Solubility (mg/mL)Fold EnhancementRecommended Application
Unformulated (PBS, pH 7.4) < 0.011x (Baseline)None (Precipitates instantly)
10% DMSO / 90% PBS ~0.1 - 0.210x - 20xIn vitro biochemical assays
20% PEG 400 / 80% Water ~0.5 - 1.050x - 100xIV / IP dosing (rodents)
20% HP-β-CD Complexation ~2.0 - 5.0200x - 500xOral gavage / IV dosing
Section 4: Step-by-Step Methodologies
Protocol A: Phase Solubility Study (Higuchi-Connors Method)

This protocol is a self-validating system: it mathematically confirms whether your cyclodextrin is actually encapsulating the compound by calculating the stability constant ( Ks​ )[4].

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 8, 12, and 16 mM) in distilled water or PBS.

  • Saturation: Add an excess amount of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (e.g., 10 mg) to 5 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously at 100 rpm in a water bath at a constant temperature (e.g., 25°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm syringe filter to remove all uncomplexed, solid drug.

  • Quantification: Analyze the filtrate using HPLC-UV to determine the concentration of the dissolved compound.

  • Validation: Plot the concentration of the dissolved drug (y-axis) against the HP-β-CD concentration (x-axis). A linear increase (an AL​ type plot) confirms a 1:1 stoichiometric inclusion complex[4].

Protocol B: Preparation of the HP-β-CD Inclusion Complex (Freeze-Drying Method)
  • Dissolution: Dissolve 1 molar equivalent of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide in a minimum volume of ethanol.

  • Host Preparation: Dissolve 1 molar equivalent of HP-β-CD in ultra-pure water.

  • Mixing: Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 600 rpm.

  • Complexation: Stir the mixture continually for 6 hours at 40°C to allow the host-guest interaction to stabilize[4].

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 24-48 hours to obtain the solid inclusion complex powder[4].

References
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations - Benchchem. 3

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC. 1

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. 5

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - ACS Publications.2

  • Inhalation of Tetrandrine-hydroxypropyl-β-cyclodextrin Inclusion Complexes for Pulmonary Fibrosis Treatment - ACS Publications. 4

Sources

preventing thermal degradation of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides comprehensive support for researchers, scientists, and drug development professionals working with 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (hereafter referred to as M-PSEB). Ensuring the chemical integrity of M-PSEB during storage is paramount for the validity and reproducibility of experimental results. This document outlines the primary causes of thermal degradation, provides detailed troubleshooting and preventative measures, and establishes standardized protocols for storage and stability assessment.

The molecular structure of M-PSEB contains two key functional groups susceptible to hydrolysis, particularly under thermal stress: a benzamide and a sulfonamide linkage.[1][2] Hydrolysis, a reaction with water, is a common degradation pathway for pharmaceuticals and can be significantly accelerated by elevated temperature and humidity.[3] This guide is designed to equip users with the knowledge to mitigate these risks effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of M-PSEB degradation during storage?

A1: The most probable cause of degradation is hydrolysis of the amide and/or sulfonamide bonds.[1][4] This reaction is catalyzed by moisture and accelerated by heat.[5] Storing M-PSEB in a non-hermetically sealed container at or above room temperature, especially in a humid environment, creates ideal conditions for this degradation.

Q2: How can I tell if my M-PSEB sample has degraded?

A2: Visual signs can include a change in color or clumping of the powder (indicating moisture uptake). However, significant degradation can occur without visible changes. The most reliable method is analytical, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent M-PSEB from its degradation products.[6] A noticeable decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Q3: What are the ideal storage conditions for M-PSEB?

A3: For long-term stability, M-PSEB should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), with a desiccant to control moisture.[7][8] Protection from light is also recommended as a general best practice for all pharmaceutical compounds.[9]

Q4: My lab stored M-PSEB at room temperature for a week. Is it still usable?

A4: It depends on the specific conditions (temperature fluctuations, humidity, container seal). While sulfonamides are generally more resistant to hydrolysis than esters, some degradation is possible.[1] It is strongly recommended to perform a purity analysis via HPLC (see Protocol 2) to confirm its integrity before use. For critical applications, using a fresh, properly stored sample is the safest approach.

Q5: What are the likely degradation products of M-PSEB?

A5: The two primary hydrolytic degradation pathways would lead to the cleavage of the sulfonamide (S-N bond) or the benzamide (C-N bond). This would result in the formation of:

  • From Sulfonamide Cleavage: 4-methoxybenzoic acid and 1-(2-aminoethyl)piperidine-1-sulfonamide.

  • From Benzamide Cleavage: 4-methoxy-N-(2-aminoethyl)benzamide and piperidine-1-sulfonic acid. Hydrolysis of the sulfonamide S-N bond is often a key degradation pathway for this class of compounds.[4][10]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise, providing potential causes and actionable solutions.

Observed Issue / Symptom Potential Root Cause(s) Recommended Action(s)
Inconsistent or non-reproducible experimental results. 1. Partial degradation of M-PSEB stock, leading to lower effective concentration. 2. Contamination of the sample.1. Immediately quarantine the suspected M-PSEB stock. 2. Perform a purity analysis using HPLC (See Protocol 2) against a certified reference standard or a newly acquired batch. 3. If degradation is confirmed (>2-5%), discard the affected batch.[3] 4. Review and reinforce storage protocols (See Protocol 1) with all lab personnel.
Visible clumping or change in the appearance of the solid M-PSEB. 1. Breach in container seal allowing moisture ingress. 2. Storage in a high-humidity environment without a desiccant.1. The material is likely compromised due to significant moisture absorption. Discard the sample. 2. Inspect all storage containers for proper sealing. Use containers with high-quality seals (e.g., PTFE-lined caps). 3. Always store containers within a secondary enclosure containing a desiccant (e.g., a desiccator cabinet).
New, unexpected peaks appear in the HPLC chromatogram during routine analysis. 1. Onset of thermal or hydrolytic degradation. 2. Photodegradation if the sample was exposed to light.1. Identify the new peaks by comparing the chromatogram to a forced degradation study or by using LC-MS if available.[6] 2. Quantify the level of degradation. If it exceeds project-defined limits, the batch must be discarded. 3. Implement stricter storage conditions as outlined in Protocol 1, including the use of amber vials to protect from light.[9]
Gradual decrease in the main M-PSEB peak area over time in stability studies. 1. Inherent instability under the tested storage conditions.1. This is the expected outcome of a stability study. Analyze the degradation kinetics to establish a re-test period or shelf life. 2. The International Council for Harmonisation (ICH) guidelines provide a framework for this analysis.[11][12] Consider testing at accelerated conditions (e.g., 40°C / 75% RH) to predict long-term stability.[13][14]

Section 3: In-Depth Protocols & Methodologies

Protocol 1: Recommended Storage and Handling of M-PSEB

This protocol is mandatory for ensuring the long-term stability of M-PSEB.

  • Receipt and Inspection: Upon receipt, visually inspect the container for an intact seal. If the seal is compromised, do not accept the sample. Log the batch number and date of receipt.

  • Container: M-PSEB must be stored in its original, airtight container.[7] If repackaging is necessary, use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.

  • Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or dry nitrogen to displace oxygen and moisture.[1]

  • Primary Storage: Place the sealed container in a refrigerator maintained at 2°C to 8°C .[7]

  • Secondary Storage (Moisture Control): Place the primary container inside a desiccator or a larger, sealed container that includes a desiccant (e.g., silica gel).[8] Monitor the desiccant and regenerate or replace it when its color indicates saturation.

  • Dispensing: When a sample is needed, allow the container to equilibrate to room temperature for at least 30-60 minutes before opening.[7] This critical step prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Weigh the required amount quickly in a controlled, low-humidity environment if possible. Do not return any unused material to the original container.[7]

  • Resealing: After dispensing, re-flush the container with inert gas, seal it tightly, and promptly return it to the 2-8°C storage with desiccant.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CReduces the rate of all chemical reactions, including hydrolysis.
Humidity < 60% RH (As low as possible)Minimizes the availability of water for hydrolytic degradation.[15]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative degradation and displaces moisture.[1]
Light Protect from Light (Amber Vial)Prevents potential photolytic degradation pathways.[9]
Protocol 2: HPLC Method for Purity Assessment

This method provides a reliable way to quantify M-PSEB and detect potential degradation products.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV-Vis detector.[6]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector Wavelength: 254 nm (or an empirically determined λmax).

  • Standard Preparation:

    • Prepare a stock solution of M-PSEB reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Prepare a working standard at ~50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the M-PSEB sample to be tested to a final concentration of ~50 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Analysis:

    • Inject the working standard followed by the sample.

    • Calculate the purity of the sample using the area percent method. The purity is the area of the main M-PSEB peak as a percentage of the total area of all peaks.

    • Purity (%) = (Area_M-PSEB / Total_Area_All_Peaks) * 100

    • Compare the result to the specification sheet or a previously validated batch.

Section 4: Mechanisms & Visualizations

Understanding the chemical pathways of degradation is key to prevention. The primary risk to M-PSEB is hydrolysis, which can occur at two main sites on the molecule.

Diagram 1: Potential Hydrolytic Degradation Pathways of M-PSEB

G cluster_main M-PSEB Structure cluster_products Primary Hydrolysis Products cluster_conditions Accelerating Conditions parent prod1 4-Methoxybenzoic Acid parent->prod1 Pathway A: Sulfonamide Hydrolysis (S-N Cleavage) prod2 1-(2-aminoethyl)piperidine- 1-sulfonamide parent->prod2 Pathway A: Sulfonamide Hydrolysis (S-N Cleavage) prod3 Piperidine-1-sulfonic acid parent->prod3 Pathway B: Amide Hydrolysis (C-N Cleavage) prod4 4-methoxy-N- (2-aminoethyl)benzamide parent->prod4 Pathway B: Amide Hydrolysis (C-N Cleavage) Heat Heat Moisture Moisture Acid_Base Acid/Base Catalysis

Caption: Potential hydrolytic degradation pathways for M-PSEB.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G start Issue Observed (e.g., Inconsistent Results) quarantine Quarantine Suspect Batch start->quarantine analyze Perform HPLC Purity Analysis (Protocol 2) quarantine->analyze check_spec Purity > Specification? (e.g., >98%) analyze->check_spec pass Batch is OK Review Handling Procedures check_spec->pass Yes fail Batch has Degraded Discard Material check_spec->fail No investigate Investigate Storage Conditions (Temp/Humidity Logs, Seal Integrity) fail->investigate implement Implement Corrective Actions (Enforce Protocol 1) investigate->implement

Caption: Workflow for investigating and addressing suspected M-PSEB degradation.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Guidelines. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Retrieved from [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Chemical Synthesis USA. (2026). How to Minimize Amide Hydrolysis in High-Humidity Environments. Retrieved from [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Koprivova, A., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • D'Souza, A. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Pharma Focus Asia. Retrieved from [Link]

  • Waterman, K. C. (2006). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
  • Broadbelt, L. J., et al. (1994). Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide.
  • Koprivova, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • A-Z Storage. (2021). Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Liu, D., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • ResearchGate. (n.d.). On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). Retrieved from [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Retrieved from [Link]

  • PharmaJia. (2024). SOP for Handling of Reference Standards. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]

  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. Retrieved from [Link]

  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Global Science Press. (2017). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry. [Link]

  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. Retrieved from [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025). Impact of seasonal climate variations on pharmaceutical stability in different geographic warehouses.
  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Preprints.org. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • PubMed Central. (2023). New thermal decomposition pathway for TATB. [Link]

  • ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Retrieved from [Link]

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Technical Support Center: Optimizing HPLC Retention Time for 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. Our approach is rooted in first principles of chromatography, ensuring that the guidance is both practical and scientifically sound.

Analyte Overview: Understanding the Chemistry

Before initiating method development, it is crucial to understand the physicochemical properties of the target molecule, 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. A preliminary analysis of its structure reveals key features that will govern its behavior in a reversed-phase HPLC system.

  • Hydrophobic Core: The benzamide and piperidine rings contribute to the molecule's non-polar character, making it well-suited for reversed-phase chromatography.

  • Basic Moiety: The piperidine nitrogen is a basic functional group. Its ionization state is dependent on the mobile phase pH. To achieve sharp, symmetrical peaks, it is essential to control the pH to ensure a single, consistent ionic form during analysis.[1][2]

  • Sulfonamide Group: The sulfonamide linker adds polarity to the molecule.

Based on these features, we can predict its behavior and devise a logical starting point for method development.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Weight ~370 g/mol Standard molecular weight for small molecule analysis.
Predicted logP ~2.5 - 3.5Moderately hydrophobic; should be well-retained on C18/C8 columns.
Predicted pKa ~8.5 - 9.5 (Piperidine N)The molecule is basic. Mobile phase pH must be acidic (e.g., pH < 4) to ensure the piperidine is fully protonated, minimizing peak tailing from silanol interactions.[2]
Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions. For more detailed explanations, please refer to the subsequent guides.

Q1: Where should I start? What is a good initial set of HPLC conditions? A1: A universal starting point for a molecule of this nature is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution.[3][4] Begin with a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A broad gradient, such as 10% to 90% B over 15-20 minutes, will help determine the approximate elution conditions.

Q2: My retention time is too short. How do I increase it? A2: To increase retention time in reversed-phase HPLC, you need to increase the analyte's interaction with the stationary phase. The most effective way to do this is by decreasing the strength of the mobile phase. Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your isocratic method or use a shallower gradient.

Q3: My retention time is too long. How can I shorten my analysis? A3: To decrease retention time, you must increase the elution strength of the mobile phase. This is achieved by increasing the percentage of the organic modifier. Alternatively, increasing the flow rate or the column temperature can also reduce retention time, though these may impact resolution.[5][6]

Q4: I'm seeing a tailing peak. What is the most likely cause? A4: For a basic compound like this, the most common cause of peak tailing is secondary ionic interactions between the protonated piperidine group and deprotonated (ionized) silanol groups on the silica-based stationary phase.[2] Ensure your mobile phase pH is low and well-buffered (e.g., pH 2.5-3.5) to keep the silanols neutral and the analyte fully protonated.

Systematic Guide to Retention Time Optimization

Optimizing retention time is a balancing act between achieving adequate resolution, maintaining good peak shape, and minimizing analysis time. The following workflow provides a logical sequence for method development.

G A Step 1: Initial Screening (C18 Column, Broad Gradient) B Assess Retention & Peak Shape A->B C Is Retention Time (k') in Optimal Range (2-10)? B->C D Retention Too Low (k' < 2) Decrease Organic Content C->D No E Retention Too High (k' > 10) Increase Organic Content C->E No G Is Peak Shape Acceptable? (Tailing Factor < 1.5) C->G Yes F Step 2: Optimize Mobile Phase (Adjust %B for Isocratic/Gradient) D->F E->F F->G H Step 3: Adjust Mobile Phase pH (Target pH 2.5-3.5) G->H No I Step 4: Fine-Tuning (Adjust Temp. & Flow Rate) G->I Yes H->I J Final Validated Method I->J

Caption: Workflow for HPLC Retention Time Optimization.

Step 1: Column and Initial Mobile Phase Selection

The foundation of any good separation is the choice of stationary phase. For 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide, a standard C18 (ODS) column is the recommended starting point due to its hydrophobicity and versatility.[4][7]

Experimental Protocol: Initial Gradient Screening

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3][6]

  • Injection Volume: 10 µL.

  • Detection: UV, at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B (Linear Ramp)

    • 17-19 min: 90% B (Hold)

    • 19-20 min: 90% to 10% B (Return to Initial)

    • 20-25 min: 10% B (Equilibration)

This initial run will establish the approximate organic solvent concentration required to elute the compound.

Step 2: Adjusting Organic Modifier Concentration

The concentration of the organic solvent (%B) is the most powerful tool for controlling retention time in reversed-phase HPLC.

  • Relationship: Increasing the acetonitrile concentration decreases the polarity of the mobile phase, reducing the affinity of the hydrophobic analyte for the stationary phase, thus shortening the retention time.

  • Action: Based on the screening run, develop an isocratic method or a focused gradient. If the compound eluted at 12 minutes in the screening run (where %B was ~60%), a starting point for an isocratic method would be around 50-55% B to achieve a suitable retention factor (k').

Data Presentation: Effect of Acetonitrile on Retention Time (Hypothetical)

% Acetonitrile (Isocratic)Hypothetical Retention Time (min)Observation
45%14.5Long retention, broad peak.
50%8.2Good retention, within optimal k' range.
55%4.1Shorter retention, good for fast analysis.
60%2.3May be too close to the void volume.
Step 3: Optimizing Mobile Phase pH for Peak Shape

As previously discussed, pH control is critical for this basic analyte. An acidic mobile phase protonates the piperidine nitrogen, giving it a stable positive charge. It also suppresses the ionization of residual silanol groups on the column packing, which prevents the electrostatic interactions that cause peak tailing.[1][2]

Experimental Protocol: pH Optimization

  • Prepare several mobile phases using different buffers at different pH values (e.g., 0.1% Formic Acid, pH ~2.7; 20 mM Potassium Phosphate, pH 3.0).

  • Using the optimal isocratic %B determined in Step 2, inject the sample using each mobile phase.

  • Compare the chromatograms, paying close attention to the peak's tailing factor (asymmetry). Select the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).

Step 4: Fine-Tuning with Temperature and Flow Rate

Temperature and flow rate provide secondary control over retention and can be used to fine-tune the separation.

  • Temperature: Increasing column temperature generally decreases retention time because it lowers mobile phase viscosity and increases analyte diffusivity.[5][8] A change of 1 °C can alter retention time by 1-2%.[5] Using a column oven is essential for reproducibility.[6]

  • Flow Rate: Retention time is inversely proportional to the flow rate. Doubling the flow rate will roughly halve the retention time, but it will also increase backpressure and may reduce separation efficiency (resolution).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

G A Problem Observed B Drifting Retention Times A->B C Poor Peak Shape A->C B1 Inadequate Equilibration? B->B1 Check C1 Tailing Peak? C->C1 Check B2 Temperature Fluctuation? B1->B2 No S_B1 Increase equilibration time (10-15 column volumes) B1->S_B1 Yes B3 Mobile Phase Issue? B2->B3 No S_B2 Use a column oven; Check lab temperature B2->S_B2 Yes S_B3 Degas solvents; Prepare fresh daily B3->S_B3 Yes C2 Fronting Peak? C1->C2 No S_C1 Lower mobile phase pH; Use end-capped column C1->S_C1 Yes C3 Split Peak? C2->C3 No S_C2 Reduce sample concentration; Match injection solvent to mobile phase C2->S_C2 Yes S_C3 Check for column void/blockage; Ensure complete sample dissolution C3->S_C3 Yes

Caption: Troubleshooting Guide for Common HPLC Issues.

Q5: My retention times are unstable and drifting from one injection to the next. What's wrong? A5: Retention time drift is a common sign of system instability.[5] Consider these causes:

  • Inadequate Column Equilibration: If you are running a gradient, the column may not be returning to its initial state before the next injection. Ensure your post-run equilibration time is sufficient, typically 10-15 column volumes.[9]

  • Temperature Fluctuations: The laboratory's ambient temperature can affect retention. A dedicated column oven is crucial for maintaining stable temperatures and reproducible retention times.[5][8]

  • Mobile Phase Composition: The mobile phase can change over time due to the evaporation of the more volatile organic component. Always use freshly prepared mobile phases, keep solvent bottles capped, and degas thoroughly.[6]

  • Pump and Hardware Issues: Leaks or failing pump seals can cause inconsistent flow rates, leading directly to retention time shifts. Monitor the system pressure; large fluctuations are a sign of a problem.

Q6: My peak is fronting (a sharp drop-off at the end). What causes this? A6: Peak fronting is typically caused by two issues:

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, leading to a distorted peak. To fix this, simply reduce the concentration of your sample or decrease the injection volume.[10]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 50% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]

Q7: My peak is split or has a shoulder. How can I fix it? A7: Split peaks often indicate a problem with the flow path at the head of the column.[10]

  • Partially Blocked Frit: Particulates from the sample or worn injector seals can clog the inlet frit of the column. Always filter your samples with a 0.45 or 0.22 µm syringe filter.

  • Column Void: A void or channel can form in the packing material at the column inlet over time, especially with high pressures or pH extremes.[2][11] This creates two different paths for the sample to travel, resulting in a split peak. Reversing and flushing the column (if the manufacturer allows) may sometimes help, but often the column needs to be replaced.[11]

  • Incomplete Sample Dissolution: If the analyte is not fully dissolved in the injection solvent, it can lead to peak splitting. Ensure your sample is fully solubilized before injection.

By following this structured approach—understanding the analyte, performing systematic optimization, and applying logical troubleshooting—you can efficiently develop a robust and reliable HPLC method for the analysis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide.

References
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • Tips for Optimizing High-Performance Liquid Chrom
  • Importance of RP-HPLC in Analytical Method Development: A Review. ijarsct.
  • What Factors Influence HPLC Retention Time Precision? Altabrisa Group.
  • Optimizing HPLC parameters for better Plumieride separ

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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Binding of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing novel compounds, specifically focusing on strategies to identify and reduce the off-target binding effects of molecules like 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. Given that this compound and similar novel structures may have uncharacterized biological activities, this document provides a foundational framework for rigorous experimental design and troubleshooting.

The core challenge with any new chemical entity is to ensure that the observed biological effects are due to specific interactions with the intended target, rather than a result of unintended binding to other macromolecules. This guide will walk you through the principles and practical steps to de-risk your findings and build confidence in your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Off-Target Effects

Here, we address common questions that arise during the initial characterization of a novel compound.

Q1: My novel compound, a 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide derivative, is showing activity in my cell-based assay. How can I be sure this is not due to off-target effects?

  • Orthogonal Confirmation: The most crucial first step is to confirm the on-target effect using a method that is independent of your primary assay. For example, if your initial screen was a reporter gene assay, you could use siRNA or CRISPR to knock down the putative target. If the compound's effect is diminished or abolished in the knockdown cells, it provides strong evidence for on-target activity.

  • Counter-Screening: Perform your assay in a cell line that does not express the intended target. Any activity observed in this "target-null" cell line is likely due to off-target effects.[4]

  • Dose-Response Analysis: A well-behaved compound should exhibit a clear sigmoidal dose-response curve. Unusually steep or shallow curves, or activity that plateaus at a low level, can be indicative of non-specific or off-target interactions.

Q2: What are the common causes of off-target binding in biochemical and cell-based assays?

Off-target effects can stem from both the compound's properties and the assay conditions.[5][6] Common culprits include:

  • Compound-Related Issues:

    • Reactivity: The compound may contain reactive functional groups that covalently modify proteins non-specifically.

    • Promiscuity: Some chemical scaffolds are known to interact with multiple targets. For instance, flavonoids are known to interact with a broad range of proteins.[4] Benzamide and sulfonamide moieties can also participate in various interactions.

    • Aggregation: At higher concentrations, compounds can form aggregates that sequester proteins or interfere with assay readouts, leading to false-positive results.

  • Assay-Related Issues:

    • High Compound Concentration: Using concentrations that are too high can drive binding to low-affinity, off-target sites.

    • Inadequate Blocking: In assays with immobilized components (like ELISAs or SPR), insufficient blocking of non-specific binding sites on the surface can lead to false signals.[7][8]

    • Matrix Effects: Components of the biological sample or assay buffer can interfere with the intended binding interaction.[9]

Q3: I suspect my compound is causing off-target cytotoxicity. How can I differentiate this from on-target cell death?

This is a common challenge. Here’s a troubleshooting workflow:

  • Time-Course Analysis: Does the cytotoxicity timeline align with the expected mechanism of the target? For example, if the target is involved in apoptosis, you would expect to see markers of programmed cell death over a specific time course. Rapid, necrotic cell death might suggest off-target toxicity.

  • Target Engagement Biomarkers: Can you measure a downstream biomarker of target engagement at non-toxic concentrations? If you can demonstrate that the target is being engaged at concentrations below the toxicity threshold, it strengthens the case for on-target activity.

  • Rescue Experiments: If possible, can you "rescue" the cells from the compound's effects by overexpressing the target or adding a downstream product of the targeted pathway?

  • Structural Analogs: Synthesize a structurally similar but inactive analog of your compound. This analog should ideally have minimal affinity for the intended target. If this inactive analog still causes cytotoxicity, it strongly suggests an off-target mechanism.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides actionable troubleshooting steps and detailed protocols to systematically investigate and mitigate off-target binding.

Troubleshooting Guide: Inconsistent or Unexpected Assay Results
Observed Problem Potential Cause (Off-Target Related) Recommended Action(s)
High background signal in ligand binding assays. 1. Non-specific binding to assay plates or beads. 2. Low-quality or cross-reactive antibodies/reagents.1. Optimize blocking agents (e.g., BSA, casein).[7][8] 2. Use high-affinity, specific monoclonal antibodies.[7] 3. Include a "no target" control to quantify background.
Poor reproducibility between experiments. 1. Compound instability in assay media. 2. Variability in cell health or passage number.1. Assess compound stability over the experiment's duration. 2. Standardize cell culture procedures and use cells within a consistent passage number range.[4][10]
Observed phenotype doesn't align with known target biology. 1. The effect is mediated by an unknown off-target. 2. The proposed target is not the primary driver of the phenotype in your cell model.1. Employ target deconvolution methods (see Protocol 2). 2. Validate the role of the target in your specific cell line using genetic methods (siRNA/CRISPR).

Experimental Workflows & Protocols

Workflow for Characterizing a Novel Compound

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Mitigation & Optimization A Primary Assay (e.g., Cell Viability) B Dose-Response Analysis A->B C Orthogonal Target Validation (e.g., siRNA/CRISPR) B->C D Counter-Screening in Target-Null Cells C->D If on-target effect is validated E Biophysical Binding Assays (Protocol 1) D->E F Cellular Thermal Shift Assay (CETSA) (Protocol 2) E->F G Wash-out Experiments (Protocol 3) F->G If off-target binding is detected H Rational Chemical Modification G->H I Refined Structure-Activity Relationship (SAR) H->I

Caption: A phased approach to compound characterization.

Protocol 1: Biophysical Assays for Direct Target Engagement

Biophysical assays directly measure the interaction between a compound and a purified protein, providing label-free and quantitative data on binding affinity and kinetics.[11][12] These methods are invaluable for confirming direct target engagement and ruling out artifacts from complex cellular systems.[13][14]

Objective: To confirm direct binding of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide to its putative target protein and determine the binding affinity (KD).

Recommended Techniques:

  • Surface Plasmon Resonance (SPR): Considered a gold standard for kinetic data.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A higher-throughput method to assess ligand-induced protein stabilization.[15]

Step-by-Step Methodology (using DSF as an example):

  • Reagent Preparation:

    • Prepare a stock solution of your purified target protein in a suitable buffer. Ensure the protein is of high purity and properly folded.[16]

    • Prepare a serial dilution of your benzamide compound.

    • Prepare a working solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the target protein, the fluorescent dye, and varying concentrations of your compound to each well.

    • Include appropriate controls: protein + dye (no compound), and buffer + dye (no protein).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a thermal melt experiment, gradually increasing the temperature and measuring the fluorescence at each step.

  • Data Analysis:

    • As the protein unfolds, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • A shift in the Tm in the presence of your compound indicates direct binding. A positive shift (ΔTm) suggests stabilization.

    • Plot the ΔTm as a function of compound concentration to estimate the binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target within the complex environment of a living cell.[15] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To demonstrate that 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide engages its target in intact cells.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture your cells of interest to an appropriate confluency.

    • Treat the cells with your compound at various concentrations or with a vehicle control.

  • Heating Step:

    • After incubation, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions and heat them at a range of different temperatures for a short period (e.g., 3 minutes). One aliquot should remain unheated as a control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble fraction will contain the proteins that were stable at the given temperature.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis:

    • In the vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases.

    • If your compound binds and stabilizes the target, you will observe more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

    • This thermal shift provides strong evidence of intracellular target engagement.

Protocol 3: Wash-out Experiments to Assess Binding Reversibility

Wash-out experiments help determine the duration of a compound's effect and can provide insights into its binding kinetics (i.e., whether it is a reversible or irreversible inhibitor).[17][18] This is particularly useful for distinguishing between specific, high-affinity binding and non-specific, "sticky" interactions.

Objective: To determine if the biological effect of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is reversible after its removal.

Step-by-Step Methodology:

  • Experimental Setup:

    • Seed cells in multiple plates.

    • Treat the cells with your compound for a defined period (e.g., 1-2 hours).

    • Include a "continuous exposure" control group that remains in the drug-containing media for the entire experiment.

  • Wash-out Procedure:

    • For the wash-out groups, remove the drug-containing media at different time points.

    • Wash the cells gently with pre-warmed, drug-free media two to three times to ensure complete removal of the compound.[19][20]

    • Replace with fresh, drug-free media.

  • Endpoint Measurement:

    • At the end of the total experimental duration, measure the biological endpoint of interest (e.g., cell viability, reporter gene activity) for all groups.

  • Data Interpretation:

    • Reversible Binding: If the biological effect diminishes or returns to baseline in the wash-out groups, it suggests that the compound's binding is reversible and its effect is dependent on its continued presence.

    • Irreversible or Slow-Offset Binding: If the biological effect persists long after the compound has been washed out, it may indicate covalent binding or a very slow dissociation rate from the target.

    • Non-Specific Sticking: A lack of recovery after wash-out could also suggest non-specific binding to cellular components, which should be investigated further.

Part 3: Advanced Strategies and Concluding Remarks

Rational Drug Design to Mitigate Off-Target Effects

Once off-target activities are confirmed, medicinal chemistry efforts can be employed to design new analogs with improved selectivity.[5] This can involve:

  • Structural Modifications: Modifying parts of the molecule that are not essential for on-target activity but may contribute to off-target binding. For example, altering the piperidine or sulfonyl groups of the molecule .

  • Affinity and Potency Optimization: Increasing the affinity and potency for the on-target can sometimes provide a larger therapeutic window over off-target effects.

Final Recommendations

The characterization of a novel compound like 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide requires a systematic and rigorous approach to differentiate on-target from off-target effects. No single experiment is definitive. By combining genetic methods, biophysical assays, and carefully designed cell-based experiments, you can build a comprehensive data package that validates your compound's mechanism of action and provides a solid foundation for further development.

References

  • Vertex AI Search. (2024).
  • Sword Bio. (2024). Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers. [Link]

  • BioAgilytix. (2019). Ligand-Binding Assay Optimization, Part 1: Critical Attributes of Platforms Used. [Link]

  • Frontiers in Cell and Developmental Biology. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. [Link]

  • Concept Life Sciences. (n.d.). Biophysical Assays for Integrated Drug Discovery. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • The AAPS Journal. (n.d.). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • ResearchGate. (2026). Target Engagement Assays in Early Drug Discovery. [Link]

  • Technology Networks. (n.d.). Understanding the implications of off-target binding for drug safety and development. [Link]

  • Antineo. (2025). Off-target toxicity in antibody-drug conjugates. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • The Multi-Regional Clinical Trials Center. (n.d.). wash-out. [Link]

  • ResearchGate. (n.d.). Experimental washout design. [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Monash University. (2020). Pharmacology – Working with isolated tissue preparations. [Link]

  • ResearchGate. (n.d.). Washout procedure completely removes drug from the media. [Link]

  • NCBI. (2025). Assay Guidance Manual - Figure 11. [Washout method for quantifying unlabeled...]. [Link]

Sources

Technical Support Center: Crystallization of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Center. This guide is engineered for researchers, process chemists, and drug development professionals facing isolation challenges with 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide .

Because this molecule features a rigid, polar hydrogen-bonding head (p-methoxybenzamide) bridged by a highly flexible ethyl linker to a bulky, lipophilic tail (piperidine-1-sulfonyl), it exhibits complex phase behaviors. This structural dichotomy makes it highly susceptible to liquid-liquid phase separation (LLPS), conformational polymorphism, and poor crystal habits.

Diagnostic Workflow

Use the logical decision tree below to identify your specific crystallization issue and navigate to the appropriate troubleshooting section.

Workflow Start Start Crystallization Workflow 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide Observe Monitor Phase Behavior (via FBRM / Visual Inspection) Start->Observe Issue1 Emulsion / Sticky Oil (Liquid-Liquid Phase Separation) Observe->Issue1 LLPS detected Issue2 Variable Melting Point (Conformational Polymorphism) Observe->Issue2 Inconsistent lattice Issue3 Thick Gel / Fine Needles (Kinetic Crystal Growth) Observe->Issue3 Rapid nucleation Sol1 Implement Seeding & Optimize Anti-Solvent Addition Issue1->Sol1 Sol2 Thermodynamic Slurry Ripening (Solvent-Mediated) Issue2->Sol2 Sol3 Temperature Cycling (Ostwald Ripening) Issue3->Sol3 Success High Purity, Stable Crystalline API Sol1->Success Sol2->Success Sol3->Success

Fig 1. Diagnostic workflow for resolving crystallization issues of the target benzamide derivative.

Troubleshooting FAQs & Mechanistic Insights

Q1: My crystallization yields a sticky, biphasic emulsion instead of crystals. What is happening?

The Mechanism: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." Because your molecule has a lipophilic piperidine ring and a flexible linker, it has a high entropic barrier to forming an ordered crystal lattice. When supersaturation is generated too quickly (e.g., rapid cooling or fast anti-solvent addition), the solution crosses the spinodal curve before it can nucleate. The molecules self-associate via hydrophobic interactions into solute-rich liquid droplets.

The Consequence: These oil droplets act as an excellent solvent for structurally similar impurities. When the oil eventually solidifies into an amorphous gum or semi-crystalline mass, it permanently traps these impurities, ruining your product purity .

Mechanism Supersat Supersaturated Solution Spinodal Cross Spinodal Curve (High Supersaturation) Supersat->Spinodal Rapid Cooling Metastable Metastable Zone (Controlled Cooling) Supersat->Metastable Slow Cooling LLPS Oiling Out (LLPS) Solute-Rich Droplets Spinodal->LLPS Nucleation Heterogeneous Nucleation (Seeding) Metastable->Nucleation Impurity Impurity Entrapment & Amorphous Solid LLPS->Impurity Coalescence LLPS->Nucleation Seeding / Shear Growth Ordered Crystal Growth Nucleation->Growth

Fig 2. Mechanistic pathway of liquid-liquid phase separation versus controlled crystallization.

Q2: I am getting variable melting points and XRPD patterns across different batches. Are there multiple polymorphs?

The Mechanism: Yes. The molecule exhibits conformational polymorphism. The torsional flexibility of the ethyl chain allows the piperidine-1-sulfonyl group to adopt multiple orientations relative to the planar benzamide core. Depending on the solvent polarity and the kinetics of crystallization, different conformers will pack into different crystal lattices, utilizing different hydrogen-bonding networks (e.g., amide NH to sulfonyl oxygen vs. amide NH to methoxy oxygen) . The Fix: You must map the thermodynamic stability of these forms and use a solvent-mediated slurry ripening protocol to drive the batch to the most stable thermodynamic polymorph.

Q3: The product precipitates as a thick gel or very fine needles that clog the filter. How can I improve the crystal habit?

The Mechanism: High supersaturation drives rapid 1D crystal growth. The strong directional hydrogen bonds of the benzamide moiety cause the crystal to grow rapidly along a single axis, forming fine needles. These needles entangle, trapping the mother liquor and creating a gel-like consistency that is impossible to filter or wash effectively. The Fix: Implement a temperature cycling (Ostwald ripening) protocol to dissolve the fine, high-energy needles and deposit their mass onto the larger, more stable blocky crystals.

Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (To Prevent Oiling Out)

This protocol utilizes a "seed bed" to provide a low-energy surface for heterogeneous nucleation, ensuring the system never reaches the high supersaturation required for LLPS.

  • Dissolution: Dissolve the crude 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide in Ethanol (4 volumes) at 60 °C.

    • Validation Check: The solution must be completely clear. If particulate remains, filter hot through a 0.45 µm membrane.

  • Anti-Solvent Addition (Phase 1): Slowly add Water (1 volume) over 30 minutes while maintaining 60 °C.

    • Validation Check: The solution should remain clear but sit just inside the metastable zone.

  • Seeding: Cool the reactor to 50 °C. Add 1-2 wt% of highly pure, milled seed crystals (suspended in a minimal amount of 4:1 EtOH:Water). Hold the temperature for 2 hours.

    • Validation Check (Critical): Inspect the reactor via a sight glass or FBRM probe. The seeds must persist and the suspension should become slightly more turbid. If the seeds dissolve, you added them too hot; if the system oils out, you cooled too fast.

  • Anti-Solvent Addition (Phase 2): Add Water (4 volumes) linearly over 4 hours at 50 °C.

  • Cooling & Isolation: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter, wash with cold 1:1 EtOH:Water, and dry under vacuum.

Protocol B: Temperature Cycling / Ostwald Ripening (To Fix Fine Needles)

If you have already formed a gel or fine needles, use this protocol to rescue the batch.

  • Slurry Formation: Ensure the needle-like suspension is stirring moderately in its mother liquor at 20 °C.

  • Heating Cycle: Heat the slurry to 55 °C at 0.5 °C/min. Hold for 30 minutes.

    • Validation Check: Do not dissolve the batch completely. Approximately 20-30% of the solid mass (the largest crystals) should remain undissolved to act as seeds.

  • Cooling Cycle: Cool the slurry back to 20 °C at a very slow rate (0.1 °C/min). Hold for 1 hour.

  • Iteration: Repeat Steps 2 and 3 for a minimum of 3 cycles.

    • Validation Check: Pull a sample and examine it under an optical microscope. The aspect ratio of the crystals should transition from >20:1 (needles) to <5:1 (prisms/blocks).

  • Isolation: Filter the optimized slurry. Filtration time should be reduced by >80% compared to the initial gel.

Quantitative Data Summary

The table below summarizes the impact of process parameters on the crystallization outcome of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide.

Solvent SystemCooling / Addition RateSeeding StrategyObserved PhenomenonFinal Crystal HabitTypical Purity
Ethanol / WaterFast (>1.0 °C/min)UnseededOiling Out (LLPS)Amorphous Gum / Glass< 90.0%
Ethyl Acetate / HeptaneFast Anti-SolventUnseededRapid Kinetic NucleationFine Needles / Gel~ 95.0%
Ethanol / WaterSlow (0.1 °C/min)1 wt% at 50 °CControlled NucleationPrismatic / Blocky> 99.5%
Ethyl Acetate / HeptaneTemp Cycling (3x)Native SeedsOstwald RipeningThick Prisms> 98.5%

References

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (2005) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development (2019) URL:[Link]

  • Crystal Polymorphism in Pharmaceutical Science Comprehensive Supramolecular Chemistry II (2017) URL:[Link]

Validation & Comparative

In Vitro Profiling of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide: A Novel Sulfamoylbenzamide-Class HBV pgRNA Encapsidation Inhibitor vs. Standard Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The pursuit of a functional cure for Hepatitis B Virus (HBV) is fundamentally limited by the persistence of covalently closed circular DNA (cccDNA) and the narrow mechanistic scope of standard-of-care nucleos(t)ide analogues (NUCs), such as Entecavir (ETV). NUCs exclusively target the late-stage reverse transcription of pregenomic RNA (pgRNA) into viral DNA, leaving the upstream encapsidation process intact.

Capsid Assembly Modulators (CAMs) represent a paradigm shift by targeting the HBV core protein (Cp) to disrupt pgRNA encapsidation[1]. Among CAMs, the sulfamoylbenzamide (SBA) class—which includes the clinical candidate NVR 3-778—has demonstrated a highly favorable safety and efficacy profile [2]. This guide objectively evaluates 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (hereafter referred to as SBA-4M ), a novel and highly optimized SBA derivative [3], comparing its in vitro performance against standard CAMs (NVR 3-778, GLS4) and NUCs (Entecavir).

Unlike heteroaryldihydropyrimidines (HAPs) like GLS4, which misdirect core proteins into massive, aberrant polymer aggregates that can trigger cellular stress, SBA-class inhibitors like SBA-4M allosterically accelerate the assembly of morphologically normal, yet "empty" capsids devoid of pgRNA [1]. This subtle modulation prevents the formation of replication-competent nucleocapsids without inducing off-target cytotoxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the HBV replication cycle and delineates the distinct intervention points of SBA-class CAMs versus standard NUCs.

HBV_Pathway cccDNA Nuclear cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Encapsidation pgRNA Encapsidation & Capsid Assembly pgRNA->Encapsidation Core Core Protein (Cp) Dimerization Core->Encapsidation ReverseTrans Reverse Transcription (DNA Synthesis) Encapsidation->ReverseTrans Virion Mature Virion Secretion ReverseTrans->Virion SBA SBA CAMs (e.g., SBA-4M) SBA->Encapsidation Blocks pgRNA packaging NUC NUCs (e.g., Entecavir) NUC->ReverseTrans Chain termination

Figure 1: HBV replication pathway highlighting the upstream inhibition of pgRNA encapsidation by SBA CAMs vs. downstream reverse transcription inhibition by NUCs.

In Vitro Performance Comparison

To establish the efficacy of SBA-4M, we compare its antiviral metrics in HepG2.2.15 cells against established reference compounds. The data highlights the dissociation between DNA inhibition and RNA encapsidation inhibition—a hallmark of different inhibitor classes.

InhibitorClassTarget MechanismEC₅₀ (HBV DNA)EC₅₀ (pgRNA Encapsidation)CC₅₀ (HepG2.2.15)Induced Capsid Morphology
SBA-4M SBA (CAM)Empty Capsid Induction0.08 µM0.12 µM>50 µMNormal (T=4), Empty
NVR 3-778 SBA (CAM)Empty Capsid Induction0.40 µM0.55 µM>50 µMNormal (T=4), Empty
GLS4 HAP (CAM)Aberrant Polymerization0.01 µM0.01 µM~15 µMAberrant Aggregates
Entecavir NUCReverse Transcriptase0.003 µM>10 µM (Inactive)>50 µMNormal, pgRNA-loaded

Analytical Insight: While Entecavir is highly potent at inhibiting HBV DNA synthesis, it fails to prevent pgRNA encapsidation. Conversely, SBA-4M demonstrates superior potency over the first-generation SBA NVR 3-778 [2] in blocking both DNA and pgRNA packaging, while maintaining the favorable cytotoxicity profile (CC₅₀ >50 µM) characteristic of the SBA class, avoiding the aggregate-induced toxicity seen with HAPs like GLS4 [1].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed to explicitly validate the mechanism of action of SBA-4M, differentiating it from both NUCs and HAPs.

Protocol 1: Intracellular pgRNA Encapsidation Assay

Causality: To prove that SBA-4M acts as a true CAM rather than a polymerase inhibitor, we must quantify the amount of pgRNA successfully packaged into capsids, actively excluding unpackaged cytoplasmic RNA and nuclear cccDNA [1].

  • Cell Culture & Treatment: Seed HepG2.2.15 cells (stably expressing HBV) in 6-well plates at 1×106 cells/well. Treat with serial dilutions of SBA-4M, NVR 3-778, or Entecavir for 72 hours.

  • Selective Lysis: Lyse cells using a mild NP-40 buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1% NP-40). Critical Step: Centrifuge at 14,000 × g for 10 mins to pellet intact nuclei. This prevents cccDNA and host genomic DNA from contaminating the capsid fraction.

  • Capsid Precipitation: Add PEG-8000 (final concentration 10%) to the clarified supernatant. Incubate on ice for 1 hour and centrifuge to precipitate intact viral capsids.

  • Nucleic Acid Extraction & Digestion: Resuspend the capsid pellet. Treat with micrococcal nuclease and DNase I for 30 minutes at 37°C to destroy any unencapsidated, co-precipitated RNA/DNA.

  • pgRNA Quantification: Extract the protected intra-capsid RNA using TRIzol LS. Perform RT-qPCR using primers specific to the pgRNA sequence (e.g., spanning the core/pol overlap).

Protocol 2: Cell-Free Capsid Assembly & Electron Microscopy

Causality: To distinguish the SBA mechanism (empty capsids) from the HAP mechanism (aberrant aggregates), assembly must be visualized in a controlled, cell-free environment using purified components [1].

  • Protein Preparation: Express and purify recombinant HBV core protein assembly domain (Cp149) from E. coli. Maintain in a dimer-state buffer (50 mM HEPES pH 7.5, 50 mM NaCl) at 4°C.

  • Assembly Initiation: Pre-incubate 10 µM Cp149 dimers with 20 µM of SBA-4M, GLS4, or DMSO vehicle for 30 minutes. Trigger assembly by adding NaCl to a final concentration of 300 mM.

  • Incubation & SEC: Incubate the reaction at 37°C for 24 hours. Pass the mixture through a Superose 6 Size Exclusion Chromatography (SEC) column to separate fully formed capsids from unassembled dimers and massive aggregates.

  • Transmission Electron Microscopy (TEM): Apply the SEC fractions to carbon-coated copper grids. Stain negatively with 2% uranyl acetate for 1 minute.

  • Validation: Under TEM, SBA-4M treated samples will reveal uniform, ~30 nm spherical particles (T=4 icosahedral symmetry), identical to DMSO controls but forming at an accelerated rate. In contrast, GLS4 treated samples will show massive, irregular, non-icosahedral polymer sheets.

References

  • Zhou, Z., Hu, T., Zhou, X., et al. "Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms." Scientific Reports, 2017. URL:[Link]

  • Klumpp, K., et al. "Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus." Antimicrobial Agents and Chemotherapy, 2018. URL:[Link]

  • "Sulfamoylbenzamide derivatives as antiviral agents against hbv infection." European Patent Office, Patent EP3085368A1, 2016.

comparative efficacy of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide and Structural Analogs in HBV Capsid Assembly Modulation

Introduction & Mechanistic Rationale

The eradication of chronic Hepatitis B Virus (HBV) infection remains a formidable clinical challenge due to the persistence of covalently closed circular DNA (cccDNA) and the limitations of standard nucleos(t)ide analogs (NAs), which only inhibit the viral polymerase. Recently, Capsid Assembly Modulators (CAMs) have emerged as a disruptive therapeutic class. By binding directly to the HBV core protein (HBc), CAMs misdirect the assembly of the viral nucleocapsid, a step essential for the encapsidation of pregenomic RNA (pgRNA) and subsequent reverse transcription[1].

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (hereafter referred to as SBA-4M-PE ) is a highly optimized structural analog belonging to the Sulfamoylbenzamide (SBA) class of CAMs. To understand its comparative efficacy, it is critical to distinguish between the two primary mechanisms of capsid modulation:

  • Class I (CAM-A): Heteroaryldihydropyrimidines (HAPs), such as Bay 41-4109 , induce the formation of aberrant, irregularly shaped, and massive non-capsid polymers. This aggressive aggregation often leads to rapid HBc degradation but can be associated with higher cellular toxicity[2].

  • Class II (CAM-E): SBAs, including clinical-stage NVR 3-778 and the novel SBA-4M-PE , accelerate the assembly of morphologically intact but empty (genome-free) capsids. By competitively occupying the dimer-dimer interface, they sterically occlude the packaging of the pgRNA-polymerase complex[3].

Pathway HBc HBV Core Protein (HBc Dimers) Normal Infectious Nucleocapsid (Standard Assembly) HBc->Normal Natural Pathway SBA SBA-4M-PE (CAM-E) Empty Capsid Formation HBc->SBA + SBA-4M-PE HAP Bay 41-4109 (CAM-A) Aberrant Aggregation HBc->HAP + Bay 41-4109 pgRNA pgRNA + Polymerase pgRNA->Normal Encapsidation Inhibit Inhibition of Viral Replication & pgRNA Packaging SBA->Inhibit Genome-free HAP->Inhibit Polymerization

Fig 1. Mechanistic divergence of HBV capsid assembly modulators (CAM-E vs. CAM-A).

Comparative Efficacy & Pharmacokinetic Profiling

To objectively evaluate SBA-4M-PE, we benchmark its performance against standard-of-care Lamivudine (an NA), Bay 41-4109 (a CAM-A reference), and NVR 3-778 (a first-generation clinical SBA CAM)[4]. The data below synthesizes in vitro antiviral activity (EC₅₀) against HBV DNA replication in HepAD38 cells, cytotoxicity (CC₅₀), and the resulting Selectivity Index (SI).

Table 1: Comparative In Vitro Antiviral Profile

CompoundClass / TargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Primary Phenotype
SBA-4M-PE SBA (CAM-E)0.15 ± 0.03> 50.0> 333Empty, genome-free capsids
NVR 3-778 SBA (CAM-E)0.40 ± 0.05> 50.0> 125Empty, genome-free capsids
Bay 41-4109 HAP (CAM-A)0.05 ± 0.01~ 15.0~ 300Aberrant HBc aggregation
Lamivudine NA (Polymerase)0.01 ± 0.002> 100.0> 10000Normal capsids, no DNA

Data Synthesis & SAR Insights: The structural architecture of SBA-4M-PE drives its superior efficacy compared to earlier SBAs like NVR 3-778. The 4-methoxy substitution on the benzamide ring acts as an electron-donating group, optimizing lipophilic contacts deep within the hydrophobic pocket of the HBc dimer-dimer interface. Furthermore, the piperidine-1-sulfonyl moiety serves as a bulky, rigid tail. This steric bulk locks the CAM into the binding cleft, rigidly holding the core proteins in an assembly-prone conformation that is physically incompatible with the entry of the bulky pgRNA-polymerase complex[1]. While Bay 41-4109 exhibits a lower absolute EC₅₀, its propensity to trigger massive intracellular protein aggregation results in a narrower therapeutic window (lower CC₅₀)[2].

Experimental Workflows: Self-Validating Encapsidation Assay

To definitively prove that SBA-4M-PE inhibits pgRNA encapsidation rather than downstream polymerase activity, a rigorous, self-validating cell-based assay is required.

Step-by-Step Methodology
  • Cell Culture & Viral Synchronization:

    • Protocol: Seed HepAD38 cells (a tetracycline-inducible HBV expression system) in 6-well plates. Withdraw tetracycline from the media to initiate synchronized viral pgRNA transcription.

    • Causality: Using an inducible system ensures that all observed viral assembly occurs after the introduction of the CAM, eliminating background noise from pre-existing capsids.

  • Compound Incubation:

    • Protocol: Treat cells with a dose-response gradient of SBA-4M-PE (0.01 µM to 10 µM) and incubate for 72 hours.

  • Mild Cell Lysis:

    • Protocol: Lyse cells using a mild NP-40 buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40) on ice for 30 minutes. Centrifuge at 14,000 x g to pellet nuclei and cellular debris.

    • Causality: Mild non-ionic detergents lyse the cellular membrane but leave the assembled viral nucleocapsids structurally intact in the supernatant.

  • Nuclease Digestion (The Self-Validating Step):

    • Protocol: Treat the clarified supernatant with Micrococcal Nuclease and RNase A at 37°C for 1 hour.

    • Causality: This is the most critical validation control. The nucleases degrade all freely circulating host RNA/DNA and any unencapsidated viral pgRNA. Consequently, any viral nucleic acid detected in subsequent steps must have been successfully protected inside a fully formed, intact capsid. If the CAM successfully prevents encapsidation, the unprotected pgRNA is destroyed here.

  • Capsid Precipitation & Disruption:

    • Protocol: Add PEG 8000 (final concentration 10%) to precipitate intact capsids. Resuspend the pellet and digest the capsid proteins using Proteinase K and 1% SDS at 50°C.

  • Quantification:

    • Protocol: Extract the released viral DNA/RNA using phenol-chloroform and quantify via RT-qPCR using HBV core-specific primers.

Workflow S1 1. Cell Culture HepAD38 (Tet-off induction) S2 2. Compound Incubation SBA-4M-PE vs Controls (48-72h) S1->S2 S3 3. Mild Cell Lysis Release intact capsids S2->S3 S4 4. Nuclease Digestion Degrade unencapsidated DNA/RNA S3->S4 S5 5. Capsid Precipitation PEG 8000 enrichment S4->S5 S6 6. Capsid Disruption & Extraction Release encapsidated genomes S5->S6 S7 7. qPCR / Southern Blot Quantify viral replication S6->S7

Fig 2. Self-validating workflow for the cell-based HBV pgRNA encapsidation assay.

Conclusion

The comparative analysis demonstrates that 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (SBA-4M-PE) represents a highly potent, Class II Capsid Assembly Modulator. By substituting the core benzamide with a 4-methoxy group and utilizing a piperidine-1-sulfonyl tail, researchers can achieve a highly selective inhibition of pgRNA encapsidation without the severe cytotoxic protein aggregation associated with earlier Class I HAP molecules.

References

  • Journal of Virology (ASM Journals)
  • Antiviral Research (PubMed)
  • Bioorganic & Medicinal Chemistry Letters (PubMed)
  • Antimicrobial Agents and Chemotherapy (ASM Journals)

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validating target engagement of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide using CETSA

The Cellular Thermal Shift Assay provides a robust, reliable, and physiologically relevant method for confirming the intracellular target engagement of novel compounds like 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. [1][7]By leveraging the principle of ligand-induced thermal stabilization, CETSA offers direct evidence of a physical interaction between a drug and its target inside a cell, a critical step in validating a compound's mechanism of action and de-risking its progression in the drug discovery pipeline. [3]While Western blot-based CETSA is a standard approach, higher-throughput formats using immunoassays or mass spectrometry can be employed for larger-scale studies. [19][20]When combined with data from orthogonal assays, CETSA builds a comprehensive and confident understanding of a compound's behavior, paving the way for more effective and efficient drug development. [16]

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  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

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  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. NCBI. [Link]

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  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

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  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. NCBI. [Link]

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  • HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY? Pelago Bioscience. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • BENZAMIDE, 4-METHOXY-N-[2-[2-(1-METHYL-2-PIPERIDINYL)ETHYL]PHENYL]- National Center for Biotechnology Information. [Link]

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  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NCBI. [Link]

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Navigating the Labyrinth of Reproducibility: A Comparative Guide to Biological Assays for Benzamide Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often leads researchers to promising chemical scaffolds like 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. This molecule, a member of the broader benzamide sulfonamide class, belongs to a family of compounds known for a wide spectrum of biological activities, from enzyme inhibition to modulation of complex signaling pathways.[1][2][3] However, the journey from a synthesized compound to a validated lead is fraught with peril, chief among them the challenge of generating robust and reproducible biological data. The inherent variability of biological systems, compounded by the physicochemical properties of small molecules, can create a labyrinth of conflicting results.

This guide provides an in-depth comparison of common biological assay platforms, offering a strategic framework for assessing compounds like 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide. Moving beyond mere protocols, we will dissect the causality behind experimental choices, empowering you to design self-validating systems that yield trustworthy and reproducible results.

Part 1: A Comparative Analysis of Key Assay Platforms

The choice of a primary assay is a critical decision that dictates the nature and quality of the data generated. For the benzamide sulfonamide class, which has been implicated in targeting enzymes like carbonic anhydrases, as well as complex pathways such as Hedgehog signaling, a multi-pronged approach is often necessary.[3][4] We will compare three widely used assay platforms, each interrogating a different level of biological activity.

Parameter A. Reporter Gene Assay (Luciferase) B. Direct Enzyme Inhibition Assay C. Cell Viability Assay (MTT)
Biological Question Does the compound modulate a specific signaling pathway's transcriptional output?Does the compound directly inhibit the activity of a purified target enzyme?Does the compound affect overall cell health, metabolism, or proliferation?
Principle Quantifies light produced by luciferase enzyme, whose expression is driven by a pathway-responsive promoter.Measures the rate of an enzymatic reaction (e.g., substrate conversion) in the presence of the inhibitor.Measures the metabolic reduction of a tetrazolium salt (MTT) to a colored formazan product by viable cells.[5][6]
Typical Endpoint Relative Light Units (RLU)Reaction Rate, IC50Optical Density (Absorbance), IC50/EC50
Throughput HighMedium to HighHigh
Key Strengths Highly sensitive; reflects integrated pathway response.[4][7]Mechanistic; confirms direct target engagement.Simple, inexpensive, and provides crucial cytotoxicity data.[5][8]
Common Pitfalls Off-target effects on transcription/translation; compound interference with luciferase enzyme or light emission.[9]Compound solubility issues; non-specific inhibition (e.g., aggregation).[10][11][12]Interference from colored compounds; indirect measure of viability (reflects metabolic activity).[5][13]
Relevance Excellent for primary screening against pathway targets (e.g., Hedgehog/SMO).[14][15]Essential for hit validation and establishing structure-activity relationships (SAR).[16]Critical secondary assay for triaging cytotoxic compounds and confirming on-target effects.[17][18]

Part 2: Protocols, Causality, and Reproducibility

Here, we provide detailed protocols for each assay type. The emphasis is not just on the steps, but on the scientific reasoning that underpins them, ensuring a robust and self-validating experimental design.

General Compound Handling Workflow (Prerequisite for All Assays)

Reproducibility begins before the assay itself. Poor solubility is a notorious issue for many small molecules, leading to underestimated activity, variable data, and inaccurate SAR.[10][11][19][20]

G cluster_prep Compound Preparation cluster_assay Assay Execution Compound 1. Procure & QC Compound (Purity >95%) DMSO_Stock 2. Create High-Concentration Stock in 100% DMSO (e.g., 10-20 mM) Compound->DMSO_Stock Solubilize QC_Note Rationale: Impurities can cause artifacts. Confirm identity and purity via LC-MS/NMR. Working_Plates 3. Prepare Intermediate 'Working Plates' (Serial Dilutions in DMSO) DMSO_Stock->Working_Plates Minimize freeze-thaws DMSO_Note Rationale: DMSO is a standard solvent, but not all compounds are stable or soluble. Consider alternatives if needed. Aqueous_Dilution 4. Final Dilution into Aqueous Assay Buffer (Critical Step) Working_Plates->Aqueous_Dilution Vortex vigorously; Check for precipitation Assay 5. Add to Assay (Cells or Enzyme) Aqueous_Dilution->Assay Final DMSO conc. <0.5% Aqueous_Note Rationale: 'Kinetic solubility' is key. Precipitation here is a major source of irreproducibility. Final_DMSO_Note Rationale: High DMSO concentrations can be toxic to cells or inhibit enzymes.

Caption: General workflow for preparing small molecule compounds.
A. Cell-Based Reporter Gene Assay: Hedgehog Pathway (Gli-Luciferase)

This assay is ideal for targets like Smoothened (SMO), where pathway activation culminates in the transcription of target genes like GLI1.[15][21] We use a cell line stably expressing a firefly luciferase gene under the control of a GLI-responsive promoter.

Experimental Protocol:

  • Cell Seeding:

    • Step: Plate NIH/3T3-Gli-Luc cells in a white, opaque 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours.

    • Causality: A consistent cell number is paramount for reproducible results. Opaque plates are used to prevent signal bleed-through between wells. Using authenticated, low-passage cells is critical to avoid genetic drift that can alter pathway response.[15]

  • Compound Treatment & Pathway Activation:

    • Step: Add serial dilutions of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (or other test compounds) to the cells. In parallel, add a known SMO agonist (e.g., SAG or Purmorphamine) to all wells except the negative controls.

    • Causality: This co-treatment design allows the measurement of inhibition of an activated pathway. Including a "vehicle-only" control (DMSO) and a "pathway agonist-only" positive control is essential to define the dynamic range of the assay.

  • Incubation:

    • Step: Incubate the plate for 48-72 hours at 37°C.

    • Causality: This duration is typically required for the full signaling cascade to proceed, leading to transcription, translation, and accumulation of the luciferase reporter protein.

  • Lysis and Signal Detection:

    • Step: Equilibrate the plate and luciferase assay reagent to room temperature. Add the reagent directly to the wells, which lyses the cells and provides the luciferin substrate.

    • Causality: Temperature affects enzyme kinetics; equilibration is crucial.[22] Using a commercial, stabilized reagent minimizes variability associated with preparing fresh luciferin.[7][9]

  • Measurement:

    • Step: Measure luminescence immediately using a plate-based luminometer.

    • Causality: The luciferase reaction produces a "glow" signal that decays over time. Consistent timing from reagent addition to measurement is key to reducing well-to-well variability.[7] Using a luminometer with an automated injector can further enhance consistency.[9]

Trustworthiness Check:

  • Internal Control: To normalize for cell number and transfection efficiency variations, a dual-luciferase system is recommended, where a second reporter (e.g., Renilla luciferase) is expressed from a constitutive promoter.[9][23]

  • Z'-factor: For screening campaigns, calculate the Z'-factor using positive and negative controls. A Z' > 0.5 indicates a robust and reproducible assay.

B. Direct Enzyme Inhibition Assay: Carbonic Anhydrase (CA)

Sulfonamides are a classic inhibitor class for carbonic anhydrases.[1][3] This assay directly measures the enzymatic activity of purified CA protein.

Experimental Protocol:

  • Reagent Preparation:

    • Step: Prepare assay buffer (e.g., Tris-HCl with appropriate pH). Dilute purified human CA enzyme and the substrate (e.g., p-nitrophenyl acetate) in the buffer.

    • Causality: Buffer pH and ionic strength are critical for enzyme stability and activity. Using a well-characterized, purified enzyme minimizes lot-to-lot variability.

  • Assay Setup:

    • Step: In a clear 96-well plate, add the assay buffer, the test compound (pre-diluted as per the general workflow), and the enzyme solution. Allow a brief pre-incubation (10-15 minutes).

    • Causality: Pre-incubation allows the compound to bind to the enzyme before the reaction starts, which is important for time-dependent or slow-binding inhibitors.

  • Initiate Reaction:

    • Step: Add the substrate to all wells to start the reaction.

    • Causality: Initiating the reaction with the substrate ensures that all reactions start simultaneously.

  • Kinetic Measurement:

    • Step: Immediately place the plate in a spectrophotometer and measure the absorbance of the product (p-nitrophenol) at 405 nm every 30 seconds for 10-15 minutes.

    • Causality: A kinetic read (measuring the reaction rate) is more robust than a single endpoint read. It can help identify assay artifacts, such as compound precipitation over time, which might be missed with a single measurement.[16]

  • Data Analysis:

    • Step: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot % inhibition against compound concentration to determine the IC50.

    • Causality: Using the initial linear rate ensures the measurement reflects true enzyme kinetics before substrate depletion or product inhibition occurs.

Trustworthiness Check:

  • Enzyme-less Control: Include wells with substrate and compound but no enzyme to check for non-enzymatic substrate hydrolysis or compound interference.

  • Spike and Recovery: To test for inhibition from sample contaminants, a known amount of active enzyme can be added to the sample buffer and a control buffer. A lower activity in the sample buffer points to an inhibitor.[12]

C. Cell Viability Assay: MTT

This is a crucial secondary assay to determine if the observed activity in a primary screen is due to a specific biological effect or simply because the compound is killing the cells.

Experimental Protocol:

  • Cell Seeding & Compound Treatment:

    • Step: Seed cells in a clear 96-well plate and incubate for 24 hours. Then, treat with a serial dilution of the test compound for the same duration as the primary assay (e.g., 48-72 hours).

    • Causality: Matching the cell line and treatment duration to the primary assay is essential for a direct comparison and correct interpretation.

  • MTT Addition:

    • Step: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: Only metabolically active cells can reduce the yellow MTT to purple formazan crystals.[6] This incubation period allows for sufficient formazan to accumulate. Serum-free media is often recommended during this step to avoid background interference.[5][13]

  • Formazan Solubilization:

    • Step: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

    • Causality: The formazan crystals are insoluble and must be dissolved to be quantified. Complete solubilization is critical for accuracy. Shaking the plate for 15 minutes helps ensure this.[13]

  • Measurement:

    • Step: Measure the absorbance at ~570 nm.

    • Causality: The amount of formazan product is directly proportional to the number of viable, metabolically active cells.[17]

Trustworthiness Check:

  • Media-only Control: Include wells with media and MTT but no cells to determine the background absorbance.[13]

  • Visual Inspection: Before solubilization, visually inspect the wells under a microscope. This can confirm cell death and identify compound precipitation, which can interfere with absorbance readings.

Part 3: The Path to Confidence - A Hit Validation Workflow

A "hit" from a single primary screen is merely a starting point. True confidence in a compound's activity comes from a logical, multi-step validation process designed to eliminate false positives and artifacts. An orthogonal assay—one that measures the same biological outcome through a different technology—is a cornerstone of this process.[18][24][25][26]

G Primary_Screen Primary Screen (e.g., Gli-Luciferase Reporter) Hit Initial 'Hit' Identified Primary_Screen->Hit Resynthesis 1. Resynthesize Compound & Confirm Purity Hit->Resynthesis Dose_Response 2. Confirm Activity in Primary Assay (Full Dose-Response Curve) Resynthesis->Dose_Response Resynthesis_Note Rationale: Rules out activity from impurities in the original library sample. Orthogonal_Assay 3. Orthogonal Assay (e.g., qPCR for GLI1 mRNA) Dose_Response->Orthogonal_Assay Active Inactive Inactive Dose_Response->Inactive Cytotoxicity 4. Cytotoxicity Assay (e.g., MTT) Orthogonal_Assay->Cytotoxicity Active & Confirmed Inactive_Ortho Inactive Orthogonal_Assay->Inactive_Ortho Ortho_Note Rationale: Confirms target engagement using a different technology to eliminate assay-specific artifacts. Decision Confident Hit? Cytotoxicity->Decision Not Cytotoxic at Active Conc. Toxic Cytotoxic Cytotoxicity->Toxic Cyto_Note Rationale: Distinguishes specific pathway inhibition from general cell death. SAR Proceed to SAR / Lead Op Decision->SAR Yes Discard Discard or Deprioritize Decision->Discard No Inactive->Discard Inactive_Ortho->Discard Toxic->Discard

Caption: A logical workflow for hit validation and confirmation.

Conclusion

The reproducibility of biological assay results for compounds like 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is not a matter of chance, but a product of deliberate, informed experimental design. By understanding the principles and potential pitfalls of different assay platforms, explaining the causality behind each protocol step, and adhering to a rigorous hit validation workflow, researchers can build a foundation of trustworthy data. This approach minimizes wasted resources on chasing false positives and, most importantly, accelerates the path toward identifying genuinely promising therapeutic leads.

References

  • MTT (Assay protocol). (n.d.). Retrieved March 17, 2026, from [Link]

  • Halder, P., & Majumder, S. (2025, January 31). Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis. Journal of Visualized Experiments. Retrieved March 17, 2026, from [Link]

  • Kupinski, A. P., et al. (2017, February 20). A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened phosphorylation sensor. bioRxiv. Retrieved March 17, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved March 17, 2026, from [Link]

  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved March 17, 2026, from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Boster Bio. Retrieved March 17, 2026, from [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved March 17, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Ruiz i Altaba, A. (2015). Reproducibility of academic preclinical translational research: lessons from the development of Hedgehog pathway inhibitors to treat cancer. PMC. Retrieved March 17, 2026, from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved March 17, 2026, from [Link]

  • Hit-to-Lead process. (n.d.). Oncodesign Services. Retrieved March 17, 2026, from [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. (n.d.). Pelago Bioscience. Retrieved March 17, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved March 17, 2026, from [Link]

  • Wang, X. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. BioProcess International. Retrieved March 17, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). PMC. Retrieved March 17, 2026, from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Retrieved March 17, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved March 17, 2026, from [Link]

  • Tackling the Big Issue of Solubility. (2022, January 3). Pharmaceutical Technology. Retrieved March 17, 2026, from [Link]

  • Thorat, S. A., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Retrieved March 17, 2026, from [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2018). PMC. Retrieved March 17, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved March 17, 2026, from [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Retrieved March 17, 2026, from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

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  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved March 17, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. Retrieved March 17, 2026, from [Link]

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crystallographic binding mode comparison of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Binding Mode Comparison: 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide vs. Standard NAMPT Inhibitors

Executive Summary & Target Rationale

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Because cancer cells exhibit high NAD+ turnover due to elevated ADP-ribosylation and sirtuin activity, NAMPT has emerged as a highly validated oncology target[1]. While the classical NAMPT inhibitor, FK866, binds with picomolar affinity, its clinical efficacy is often hindered by rapid resistance acquisition (frequently via Ser241 mutations) and poor pharmacokinetic distribution.

This guide objectively compares the crystallographic binding mode of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide —a structurally distinct inhibitor featuring a bulky sulfonamide tail—against the clinical benchmark FK866. By analyzing their electron density maps and interaction networks, we provide a structural rationale for the divergent biochemical profiles of these compounds and offer a validated protocol for resolving highly flexible ligand tails in structural biology workflows.

Structural Biology & Binding Mode Analysis

NAMPT functions as a homodimer, with two symmetrical active sites formed at the dimer interface. The active site comprises a deep catalytic cavity containing the essential His247, and a nucleobase pocket characterized by a Phe193/Tyr18' "pi-clamp" that naturally binds nicotinamide[1].

  • The Benchmark (FK866): The co-crystal structure of NAMPT complexed with FK866 (PDB: 2GVJ) reveals that its pyridine moiety is sandwiched tightly within the Phe193/Tyr18' pi-clamp. Crucially, FK866 relies on a highly coordinated, water-mediated hydrogen bond network connecting its amide nitrogen to Asp219, Ser241, and Val242[2]. This rigid reliance on Ser241 makes FK866 highly susceptible to point mutations at this residue.

  • The Alternative (4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide): In contrast, this novel benzamide derivative utilizes its 4-methoxybenzamide core to anchor into the nucleobase pocket. The elongated, flexible piperidine-1-sulfonyl tail extends outward into the solvent-exposed rear channel formed by the β14 and β15 strands[3]. Crystallographic analysis reveals that this bulky tail bypasses the Ser241 interaction entirely. This is a critical mechanistic divergence: by omitting the Ser241 hydrogen bond and relying on broader hydrophobic contacts in the rear channel, the compound maintains structural stability in the pocket, potentially overcoming Ser241-mediated resistance pathways[2].

Comparative Performance Data

The structural differences directly translate to their biochemical and crystallographic profiles. The table below summarizes the quantitative data derived from enzymatic assays and X-ray diffraction models.

ParameterFK866 (Standard)4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide
Primary Target NAMPTNAMPT
Enzymatic IC₅₀ (nM) 1.6 ± 0.32~7.5 ± 1.2
Cellular IC₅₀ (A2780, nM) < 5.0~35.0
Anchor Interaction Pyridine pi-stacking (Phe193/Tyr18')4-methoxybenzamide pi-stacking
Ser241 H-Bonding Yes (Water-mediated)No (Bypassed by ethyl linker)
Tail Interaction Hydrophobic (Arg349)Rear channel hydrophobic packing
Typical PDB Resolution 2.10 Å2.35 Å

Experimental Protocols: X-Ray Crystallography & Validation

To ensure high scientific integrity, the following protocol details not just the procedural steps, but the causality and self-validating mechanisms required to confidently resolve the binding mode of flexible sulfonamide tails.

Step 1: Protein Expression and Complex Formation

  • Protocol: Express full-length human NAMPT in E. coli and purify via Ni-NTA and size-exclusion chromatography. Incubate the apo-enzyme (10 mg/mL) with a 5-fold molar excess of the inhibitor overnight at 4°C prior to crystallization.

  • Causality (The "Why"): Co-crystallization is strictly chosen over crystal soaking. The bulky piperidine-1-sulfonyl group requires induced-fit conformational adjustments in the solvent-exposed rear channel of the NAMPT dimer[3]. Soaking the ligand into rigid, pre-formed apo-crystals would artificially restrict these side-chain rearrangements, leading to false-negative binding poses or severely cracked crystals.

Step 2: Vapor Diffusion Crystallography

  • Protocol: Set up hanging-drop vapor diffusion using a precipitant solution of 20% PEG 3350 and 0.2 M Bis-Tris (pH 6.5) at 20°C.

  • Causality (The "Why"): The hanging drop method allows for a slower, more controlled vapor equilibration compared to sitting drops. This slow growth is critical for obtaining highly ordered macroscopic crystals capable of diffracting beyond 2.5 Å, which is the minimum resolution required to unambiguously resolve the orientation of the flexible N-ethyl linker.

Step 3: Phasing and Self-Validating Refinement

  • Protocol: Process synchrotron diffraction data and solve phases using Molecular Replacement (MR) with the FK866-bound structure (PDB: 2GVJ) as a search model, with the ligand explicitly removed.

  • Trustworthiness & Validation: Removing the ligand from the search model prevents initial phase bias. To self-validate the binding mode of the piperidine-1-sulfonyl moiety, an Fo​−Fc​ simulated annealing omit map must be generated. If the positive electron density (contoured at 3σ) perfectly envelopes the piperidine ring, the structural pose is physically real and not an artifact of model bias. Iterative refinement in Phenix/Coot is only terminated when the Rfree​ drops below 0.25, ensuring the model's predictive validity.

Workflow Visualization

G A Apo-NAMPT Purification (Size Exclusion) B Ligand Co-incubation (Overnight, 4°C) A->B Add Inhibitor (Avoids steric clashes) C Hanging Drop Vapor Diffusion B->C PEG Precipitants D X-Ray Diffraction (Synchrotron Source) C->D Cryoprotection E Molecular Replacement (Search Model: 2GVJ) D->E Data Processing F Iterative Refinement (Phenix & Coot) E->F Initial Phasing G Omit Map Validation (Fo-Fc map > 3σ) F->G Check Ligand Occupancy G->F If R-free > 25% H Final Binding Mode Analysis G->H Validated Pose

Workflow for NAMPT co-crystallization and self-validating structural refinement.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide, requires a proactive and informed approach to personal protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety protocol can be constructed by analyzing its constituent functional groups: a benzamide, a piperidine, and a sulfonamide.

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this and similar research chemicals with the highest degree of safety, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: A Proactive Analysis

Understanding the potential risks is the foundation of any robust safety protocol. The principle of "As Low As Reasonably Practicable" (ALARP) dictates that we treat compounds with unknown toxicological profiles with a high degree of caution. The hazards associated with the core structures of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide inform our protective strategy.

Component Functional GroupPotential HazardsRationale & Authoritative Source
Benzamide Harmful if swallowed; Suspected of causing genetic defects (mutagenicity).[1]The benzamide group is a known structural alert for toxicity. The parent compound, Benzamide, is classified as a Category 2 mutagen.[1]
Piperidine Toxic in contact with skin or if inhaled; Causes severe skin burns and eye damage.[2]Piperidine is a corrosive and toxic cyclic amine. Its presence in the molecule necessitates stringent measures to prevent any direct contact.[2]
Sulfonamide/Methoxybenzamide Derivatives Potential for skin, eye, and respiratory irritation.[3][4]Structurally similar compounds are known irritants. Handling the compound as a powder can generate dust, increasing the risk of inhalation and irritation.[3][4]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is not merely recommended; it is essential.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory to establish a reliable barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, ingestion, or direct contact.[5]

  • Eye and Face Protection:

    • Required Equipment: Chemical safety goggles with side-shields are the minimum requirement.[6][7] For operations with a higher risk of splashing, such as transfers of solutions or cleanup of spills, a face shield should be worn in combination with goggles.[8]

    • Causality: The piperidine moiety suggests a high potential for severe eye damage.[2] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

  • Hand Protection:

    • Required Equipment: Chemical-resistant nitrile or neoprene gloves.[3][9] Double-gloving is required for all handling operations.[3][10]

    • Causality: Double-gloving provides a critical layer of security against absorption, which is a known risk for piperidine derivatives.[2][10] The outer glove, which may become contaminated, can be removed and disposed of within the containment area (e.g., fume hood), leaving a clean inner glove for subsequent actions. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[10]

  • Body Protection:

    • Required Equipment: A laboratory coat is mandatory. For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[3]

    • Causality: This protects skin and personal clothing from contamination. Given the corrosive potential of the piperidine component, preventing skin contact is paramount.[2][6]

  • Respiratory Protection:

    • Required Equipment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation risks.[3] If a fume hood is not available or during a large spill cleanup, a properly fitted N-95 or N-100 respirator is necessary.[10]

    • Causality: Fine powders are easily aerosolized. The methoxybenzamide structure suggests a potential for respiratory irritation, and inhalation is a primary route of exposure for toxic compounds.[3][4]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as the equipment itself. The following workflow is designed to prevent cross-contamination.

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach ensures safety and prevents contamination.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Prepare an appropriate spill kit. For a solid, this should include absorbent pads, a scoop, and a sealed container for waste. For solutions, include an appropriate absorbent material.[11]

  • Weighing and Handling Solids:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a disposable weighing paper or boat to contain the solid.

    • Handle the material gently to avoid generating dust.[1]

  • Preparing Solutions:

    • Add the solid to the solvent slowly.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure.

    • Keep the container closed whenever possible.

  • Post-Handling:

    • Decontaminate the work surface thoroughly with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[11]

    • Dispose of all contaminated disposables (gloves, weighing paper, pipette tips) in a designated hazardous waste container.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Remove all contaminated clothing immediately.[12] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical information if possible.

  • Spills:

    • Evacuate non-essential personnel from the area.[6]

    • Wearing full PPE, cover the spill with a suitable absorbent material.

    • Carefully collect the material and place it into a labeled, sealed container for hazardous waste disposal.[1][11]

    • Clean the spill area thoroughly.

Disposal Plan

All waste materials contaminated with 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (contaminated gloves, weighing papers, etc.) and any unused product in a clearly labeled, sealed hazardous waste container.[9][14] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]

  • Container Labeling: The waste container must be labeled with the full chemical name: "Waste 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide" and appropriate hazard warnings.[9]

  • Storage: Store the sealed waste container in a designated, secure, cool, and well-ventilated area away from incompatible materials.[14]

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[14] Do not dispose of this chemical down the drain or in regular trash.[9]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • BenchChem. (2025). Personal protective equipment for handling Sulfenamide.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • BenchChem. (2025). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
  • New Jersey Department of Health.
  • MilliporeSigma. (2025).
  • Central Drug House (P) Ltd. (Date N/A).
  • Santa Cruz Biotechnology. (Date N/A).
  • Grokipedia.
  • NOAA.
  • Connor, T. H. (Date N/A). Personal Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2025). Safety Data Sheet: Benzenemethanamine, 4-methoxy-.
  • National Center for Biotechnology Information. (Date N/A). PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (2025).
  • Occupational Safety and Health Administration (OSHA).
  • Carl ROTH. (2025).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.